molecular formula C9H10N2O B1313992 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one CAS No. 67046-22-4

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Cat. No.: B1313992
CAS No.: 67046-22-4
M. Wt: 162.19 g/mol
InChI Key: NUXQSZIQIJHKCX-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4) is a versatile heterocyclic compound with the molecular formula C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . This scaffold serves as a valuable synthetic intermediate or building block in pharmaceutical research, particularly for the development of compounds with potential central nervous system (CNS) activity . Its structure, featuring a fused pyridine-azepine system, bears resemblance to several natural products, making it a suitable candidate for the development of novel therapeutics that require specific receptor binding in the brain . The primary research value of this compound lies in its application in Structure-Activity Relationship (SAR) studies, where it is used to refine the efficacy and specificity of lead molecules during the drug discovery process . Chemically, it is characterized by a density of 1.2±0.1 g/cm³ and a boiling point of 376.1±30.0 °C at 760 mmHg . It should be stored at room temperature in a dry, sealed container . Please Note: This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXQSZIQIJHKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497105
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67046-22-4
Record name 5,6,7,9-Tetrahydro-8H-pyrido[2,3-b]azepin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the novel heterocyclic scaffold, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. This compound and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to other biologically active fused pyridine systems. This document details a validated synthetic methodology, including a step-by-step experimental protocol, quantitative data, and a visual representation of the synthetic pathway.

Introduction

The pyrido[2,3-b]azepine core represents a unique tricyclic lactam structure, embodying a fusion of a pyridine ring with an azepinone ring. Such scaffolds are valuable in drug discovery programs targeting a wide range of biological targets, including kinases and G-protein coupled receptors. The synthesis of this particular isomer, this compound, has been successfully achieved through a tin-free radical cyclization approach, offering a robust and efficient method for its preparation.

Synthetic Pathway

The synthesis of this compound is accomplished via a multi-step sequence starting from readily available 2,6-dichloropyridine. The key transformation involves a xanthate-mediated intermolecular addition followed by an intramolecular radical cyclization.

A visual representation of the synthetic workflow is provided below:

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_product Final Product 2,6-Dichloropyridine 2,6-Dichloropyridine Xanthate Precursor Xanthate Precursor 2,6-Dichloropyridine->Xanthate Precursor Reaction with N-substituted acrylamide and xanthate Acrylamide Acrylamide Acrylamide->Xanthate Precursor Radical Cyclization Radical Cyclization Xanthate Precursor->Radical Cyclization Initiator (e.g., Lauroyl Peroxide) Target Molecule This compound Radical Cyclization->Target Molecule Intramolecular Cyclization

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the tin-free radical cyclization methodology developed by El Kaim, L., et al.[1]

General Procedure for the Synthesis of Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones

The synthesis involves a xanthate-mediated intermolecular addition of a radical derived from a xanthate to an acrylamide, followed by an intramolecular cyclization onto the pyridine ring.

Step 1: Preparation of the Xanthate Precursor

Detailed procedures for the synthesis of the initial xanthate precursor from 2,6-dichloropyridine and the corresponding N-substituted acrylamide are required. Note: The specific details for this step were not available in the primary literature found and would typically involve standard procedures for xanthate formation and amide coupling.

Step 2: Radical Cyclization

To a solution of the xanthate precursor in a suitable solvent (e.g., 1,2-dichloroethane), a radical initiator is added portionwise at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes the reported yield for the synthesis of a representative tetrahydro-5H-pyrido[2,3-b]azepin-8-one derivative.

CompoundStarting MaterialsReaction ConditionsYield (%)Reference
Tetrahydro-5H-pyrido[2,3-b]azepin-8-one derivative2,6-Dichloropyridine derivative, N-substituted acrylamide, XanthateRadical cyclizationGood[1]

Note: Specific quantitative data such as reaction times, temperatures, and precise yields for the parent compound were not explicitly detailed in the abstract of the primary reference. Access to the full publication and its supplementary information would be necessary to populate this table with more granular data.

Signaling Pathways and Logical Relationships

The core synthetic strategy relies on the principles of radical chemistry. The logical relationship of the key steps is illustrated below.

Radical_Cyclization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Radical Species_1 R• Initiator->Radical Species_1 Decomposition Xanthate Xanthate Precursor Radical Species_1->Xanthate Abstraction Alkyl Radical Alkyl Radical Xanthate->Alkyl Radical Fragmentation Acrylamide Acrylamide Moiety Alkyl Radical->Acrylamide Intermolecular Addition Intermediate Radical Intermediate Radical Acrylamide->Intermediate Radical Cyclized Radical Cyclized Radical Intermediate Radical->Cyclized Radical Intramolecular Cyclization onto Pyridine Ring Target Molecule Final Product Cyclized Radical->Target Molecule Hydrogen Abstraction

Caption: Key steps in the radical cyclization mechanism.

Conclusion

The tin-free radical cyclization method provides an effective route for the synthesis of this compound and its derivatives. This approach avoids the use of toxic tin reagents, making it an attractive strategy for the preparation of these novel heterocyclic scaffolds for further investigation in drug discovery and development programs. Further optimization and exploration of the substrate scope of this reaction will be valuable for accessing a wider range of analogues for structure-activity relationship studies.

References

Retrosynthetic Analysis of the Pyrido[2,3-b]azepinone Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]azepinone scaffold is a significant heterocyclic framework in medicinal chemistry, forming the core of various biologically active compounds. Its unique three-dimensional structure, arising from the fusion of a pyridine ring with a seven-membered azepinone ring, allows for diverse substituent patterns, making it an attractive target for the development of novel therapeutics. This technical guide provides an in-depth exploration of the retrosynthetic analysis of the pyrido[2,3-b]azepinone core, offering researchers a strategic foundation for the design and execution of its synthesis. We will delve into several plausible retrosynthetic disconnections, supported by established synthetic methodologies, and provide detailed experimental protocols for key transformations.

Retrosynthetic Analysis

The retrosynthetic analysis of the pyrido[2,3-b]azepinone core can be approached through several logical bond disconnections. This guide will focus on three primary strategies: intramolecular Friedel-Crafts acylation, intramolecular Heck reaction, and ring-closing metathesis (RCM).

Strategy 1: Intramolecular Friedel-Crafts Acylation

This approach involves the disconnection of the C4-C5 bond of the azepinone ring, leading to an N-(pyridin-2-yl)propanoic acid derivative. This strategy is advantageous as it builds the azepinone ring onto a readily available pyridine precursor.

G Pyrido[2,3-b]azepinone Core Pyrido[2,3-b]azepinone Core C4-C5 Disconnection C4-C5 Disconnection Pyrido[2,3-b]azepinone Core->C4-C5 Disconnection N-(pyridin-2-yl)propanoic acid derivative N-(pyridin-2-yl)propanoic acid derivative C4-C5 Disconnection->N-(pyridin-2-yl)propanoic acid derivative Amide Bond Disconnection Amide Bond Disconnection N-(pyridin-2-yl)propanoic acid derivative->Amide Bond Disconnection 2-Aminopyridine 2-Aminopyridine Amide Bond Disconnection->2-Aminopyridine Substituted Propanoic Acid Substituted Propanoic Acid Amide Bond Disconnection->Substituted Propanoic Acid

Caption: Retrosynthetic analysis via intramolecular Friedel-Crafts acylation.

The forward synthesis would involve the N-acylation of a 2-aminopyridine derivative with a suitable propanoic acid derivative, followed by an intramolecular Friedel-Crafts acylation to close the seven-membered ring. The success of this cyclization often depends on the activation of the carboxylic acid, for example, by conversion to its acid chloride, and the choice of a suitable Lewis acid catalyst. A similar strategy has been successfully employed in the synthesis of analogous fused azepinone systems.[1]

Strategy 2: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for the formation of cyclic structures. In this retrosynthetic approach, the C5-C6 bond is disconnected, leading to an N-allyl-2-halonicotinamide precursor. This strategy is attractive due to the mild reaction conditions and functional group tolerance of the Heck reaction.

G Pyrido[2,3-b]azepinone Core Pyrido[2,3-b]azepinone Core C5-C6 Disconnection C5-C6 Disconnection Pyrido[2,3-b]azepinone Core->C5-C6 Disconnection N-allyl-2-halonicotinamide N-allyl-2-halonicotinamide C5-C6 Disconnection->N-allyl-2-halonicotinamide Amide Bond Disconnection Amide Bond Disconnection N-allyl-2-halonicotinamide->Amide Bond Disconnection 2-Halonicotinic Acid 2-Halonicotinic Acid Amide Bond Disconnection->2-Halonicotinic Acid Allylamine Allylamine Amide Bond Disconnection->Allylamine

Caption: Retrosynthetic analysis via intramolecular Heck reaction.

In the synthetic direction, a 2-halonicotinic acid is coupled with an appropriate allylamine to form the amide precursor. This precursor is then subjected to an intramolecular Heck reaction, typically catalyzed by a palladium(0) complex, to effect the ring closure. The regioselectivity of the Heck cyclization is a key consideration in this approach.

Strategy 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a versatile and efficient route to cyclic compounds, including seven-membered rings. The retrosynthetic disconnection for this strategy breaks the C6-C7 double bond, leading to a diene precursor derived from 2-aminopyridine.

G Pyrido[2,3-b]azepinone Core Pyrido[2,3-b]azepinone Core C6-C7 Disconnection C6-C7 Disconnection Pyrido[2,3-b]azepinone Core->C6-C7 Disconnection Diene Precursor Diene Precursor C6-C7 Disconnection->Diene Precursor Amide and Alkene Formation Amide and Alkene Formation Diene Precursor->Amide and Alkene Formation 2-Aminopyridine 2-Aminopyridine Amide and Alkene Formation->2-Aminopyridine Acryloyl Chloride Acryloyl Chloride Amide and Alkene Formation->Acryloyl Chloride Allyl Bromide Allyl Bromide Amide and Alkene Formation->Allyl Bromide

Caption: Retrosynthetic analysis via Ring-Closing Metathesis.

The forward synthesis commences with the N-allylation of 2-aminopyridine, followed by acylation with acryloyl chloride to generate the diene precursor. This diene is then treated with a ruthenium-based catalyst, such as a Grubbs catalyst, to initiate the ring-closing metathesis and form the unsaturated seven-membered ring.[2][3] Subsequent reduction of the double bond would yield the saturated pyrido[2,3-b]azepinone core.

Summary of Synthetic Strategies

StrategyKey DisconnectionPrecursorKey ReactionAdvantages
Intramolecular Friedel-Crafts Acylation C4-C5N-(pyridin-2-yl)propanoic acid derivativeFriedel-Crafts AcylationUtilizes readily available pyridine starting materials.
Intramolecular Heck Reaction C5-C6N-allyl-2-halonicotinamideHeck ReactionMild conditions, good functional group tolerance.
Ring-Closing Metathesis (RCM) C6-C7Diene precursor from 2-aminopyridineOlefin MetathesisHigh efficiency for ring formation, well-established catalysts.

Experimental Protocols

The following are representative, generalized protocols for the key transformations described in the retrosynthetic analysis. Researchers should adapt these procedures to their specific substrates and optimize conditions as necessary.

Protocol 1: Intramolecular Friedel-Crafts Acylation (General Procedure)
  • Preparation of the N-(pyridin-2-yl)propanoic acid precursor: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add the desired propanoic acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Intramolecular Friedel-Crafts Cyclization: To a solution of the N-(pyridin-2-yl)propanoic acid (1.0 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a Lewis acid such as polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) (2.0-5.0 eq) portion-wise at 0 °C. Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Cool the reaction to room temperature and carefully quench by pouring onto ice. Neutralize with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Intramolecular Heck Reaction (General Procedure)
  • Amide Precursor Synthesis: To a solution of the 2-halonicotinic acid (1.0 eq) in an anhydrous solvent such as DCM, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess oxalyl chloride under reduced pressure. Dissolve the resulting acid chloride in fresh anhydrous DCM and add it dropwise to a solution of allylamine (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude amide by column chromatography.

  • Intramolecular Heck Cyclization: To a solution of the N-allyl-2-halonicotinamide (1.0 eq) in an anhydrous solvent such as DMF or acetonitrile, add a palladium(0) catalyst like Pd(PPh₃)₄ (0.05-0.1 eq), a base such as potassium carbonate or triethylamine (2.0 eq), and a phosphine ligand if necessary. Degas the reaction mixture with argon or nitrogen and then heat to 80-100 °C for 12-24 hours. After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography to obtain the pyrido[2,3-b]azepinone.[4][5][6][7][8]

Protocol 3: Ring-Closing Metathesis (General Procedure)
  • Synthesis of the Diene Precursor: To a solution of 2-aminopyridine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF), add a base such as sodium hydride (1.1 eq) at 0 °C. After stirring for 30 minutes, add allyl bromide (1.1 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate. Dissolve the crude N-allyl-2-aminopyridine in anhydrous DCM with triethylamine (1.2 eq) and cool to 0 °C. Add acryloyl chloride (1.1 eq) dropwise and stir at room temperature for 4-6 hours. Wash with water and brine, dry, and concentrate. Purify the diene precursor by column chromatography.

  • Ring-Closing Metathesis: Dissolve the diene precursor in anhydrous and degassed DCM to a concentration of 0.01-0.05 M. Add a Grubbs catalyst (1st or 2nd generation, 0.01-0.05 eq) and heat the reaction mixture to reflux under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction and add a quenching agent such as ethyl vinyl ether to deactivate the catalyst. Concentrate the solvent and purify the crude product by column chromatography to yield the unsaturated pyrido[2,3-b]azepinone.[2][3]

Conclusion

The retrosynthetic analysis of the pyrido[2,3-b]azepinone core reveals several viable synthetic pathways, each with its own merits. The choice of a particular strategy will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the specific expertise of the research team. The intramolecular Friedel-Crafts acylation, intramolecular Heck reaction, and ring-closing metathesis represent robust and versatile approaches to this important heterocyclic scaffold. The provided experimental protocols offer a starting point for the practical implementation of these strategies, empowering researchers to access this promising class of compounds for further investigation in drug discovery and development.

References

Characterization of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one core represents a significant scaffold in medicinal chemistry, belonging to the broader class of fused heterocyclic compounds that are of considerable interest in drug discovery. While direct and extensive research on this specific nucleus is limited in publicly available literature, this technical guide aims to provide a comprehensive overview of its characterization by drawing parallels with closely related and well-studied analogs. This document will detail synthetic methodologies, spectroscopic analyses, and pharmacological activities of relevant pyrido-azepinone systems, offering valuable insights for researchers engaged in the development of novel therapeutics based on this and similar frameworks.

Due to a scarcity of specific data on this compound, this guide will focus on the detailed characterization of its positional isomer, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one , for which significant research as CCR2 antagonists has been published. This analog provides a robust case study for understanding the synthetic challenges, characterization techniques, and potential biological applications of this class of molecules.

Synthetic Methodologies

The synthesis of pyrido-azepinone cores can be approached through various strategies. A notable method for the construction of the related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold involves a multi-step sequence starting from readily available materials. One such approach is a tin-free radical cyclization, which offers an efficient way to construct the fused ring system.

A general synthetic workflow for a related isomer is depicted below:

Synthetic Workflow Starting Material Starting Material Intermediate_1 2,6-Dichloropyridine Derivative Starting Material->Intermediate_1 Functionalization Intermediate_2 Xanthate Adduct Intermediate_1->Intermediate_2 Xanthate Addition Intermediate_3 Cyclized Precursor Intermediate_2->Intermediate_3 Radical Cyclization Final_Product Tetrahydro-5H-pyrido[2,3-b]azepin-8-one Intermediate_3->Final_Product Deprotection/ Modification

Caption: General synthetic workflow for pyrido-azepinone derivatives.

Experimental Protocol: Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one Derivatives (as CCR2 Antagonists)

The synthesis of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones has been reported as a novel chemotype of CCR2 antagonists.[1] The general synthetic route is outlined below:

Step 1: Synthesis of the Tricyclic Core The core structure is typically assembled through a series of reactions that may include condensation, cyclization, and functional group manipulations. A key strategy involves the construction of the azepinone ring onto a pre-functionalized pyridine core.

Step 2: Functionalization of the Core Subsequent modifications, such as the introduction of arylamino and alkylheterocycle moieties, are achieved through standard cross-coupling reactions (e.g., Buchwald-Hartwig amination) and alkylations.

Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are often found in the supplementary information of published research articles.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies on a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. Characteristic signals would include those for the aromatic protons on the pyridine ring, and the methylene protons of the dihydroazepinone ring.

    • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the lactam, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the seven-membered ring.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer further structural insights.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the lactam moiety.

Pharmacological Evaluation and Biological Activity

The chemokine receptor CCR2 is a validated target for a variety of inflammatory and autoimmune diseases.[1] The inhibition of the CCR2 signaling pathway can modulate the inflammatory response.

Quantitative Data: CCR2 Antagonist Activity

The following table summarizes the in vitro activity of representative 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivatives against the CCR2 receptor.[1]

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) for CCR2Selectivity (CCR2 vs. CCR5)
13a 3,4-dichlorophenylamino3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl6110-fold

Data extracted from a study on a positional isomer.

Potential Signaling Pathways

Given the activity of related fused heterocyclic systems as kinase inhibitors, it is plausible that this compound derivatives could also target various protein kinases involved in cellular signaling pathways. For instance, related pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one derivatives have been identified as potent CDK8 inhibitors.[2][3] CDK8 is a component of the Mediator complex and plays a crucial role in transcriptional regulation.

A potential signaling pathway that could be modulated by such compounds is the CDK8/STAT1 pathway.

Caption: Postulated inhibitory effect on the CDK8/STAT1 signaling pathway.

Conclusion

The this compound scaffold remains a promising but underexplored area in medicinal chemistry. This technical guide, by leveraging data from the closely related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one system and other similar heterocyclic structures, provides a foundational understanding for researchers. The synthetic strategies, characterization methods, and potential biological targets outlined herein offer a roadmap for the future design and development of novel therapeutic agents based on this intriguing molecular framework. Further investigation into the direct synthesis and biological evaluation of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

Technical Guide: Spectroscopic Analysis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The structural analysis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is presented below, including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are derived from the analysis of its structural motifs: a pyridine ring, a saturated azepanone (lactam) ring, and the electronic effects of the constituent atoms.

Chemical Structure and Atom Numbering:

G start 2-Amino-3-methylpyridine step1 Friedel-Crafts Acylation (Succinic anhydride, AlCl₃) start->step1 int1 Intermediate 1 (Keto-acid) step1->int1 step2 Wolff-Kishner Reduction (H₂NNH₂, KOH) int1->step2 int2 Intermediate 2 (Carboxylic acid) step2->int2 step3 Intramolecular Cyclization (e.g., PPA or SOCl₂ then AlCl₃) int2->step3 product This compound step3->product

Technical Whitepaper: Structural Analysis of a Pyrido[2,3-b]azepine Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The crystal structure for the specifically requested compound, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one, is not publicly available in crystallographic databases. This technical guide therefore presents a comprehensive analysis of a closely related and structurally significant analogue, 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one , for which a complete crystal structure has been determined and published. This compound serves as a valuable proxy for understanding the structural characteristics of the pyrido[2,3-b]azepine heterocyclic system.

Executive Summary

This document provides an in-depth technical overview of the crystal structure of 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one, a key intermediate in the synthesis of the selective M2 muscarinic receptor antagonist, AFDX-384.[1] A detailed examination of its three-dimensional atomic arrangement, molecular geometry, and crystallographic parameters is presented. Furthermore, this guide outlines the experimental methodologies for its synthesis and single-crystal X-ray diffraction analysis. The biological context is also explored through the mechanism of action of its derivative, AFDX-384, illustrating the antagonism of the M2 muscarinic receptor signaling pathway, a critical target in drug discovery.

Crystal Structure and Molecular Geometry

The crystal structure of 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one (C₁₂H₉N₃O) was determined by single-crystal X-ray diffraction. The analysis reveals significant conformational features of the fused heterocyclic system. The seven-membered diazepine ring adopts a boat conformation.[1][3] In the crystal lattice, molecules are organized into chains through hydrogen bonding interactions. Specifically, pairs of N—H⋯O and N—H⋯N hydrogen bonds form alternating inversion dimers.[1][3]

Crystallographic Data

The quantitative crystallographic data for 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement. [1][3]

ParameterValue
Empirical FormulaC₁₂H₉N₃O
Formula Weight211.22 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.7598 (5)
b (Å)10.2467 (14)
c (Å)12.8768 (17)
α (°)104.628 (6)
β (°)96.616 (5)
γ (°)98.009 (4)
Volume (ų)469.43 (11)
Z2
Temperature (K)100
Wavelength (Å)0.71073 (Mo Kα)
Density (calculated) (Mg/m³)1.494
Absorption Coefficient (mm⁻¹)0.10
F(000)220

Table 2: Data Collection and Refinement Statistics. [1][3]

ParameterValue
DiffractometerBruker APEXII CCD
Reflections Collected6425
Independent Reflections2000
R_int0.035
Reflections with I > 2σ(I)1467
R[F² > 2σ(F²)]0.041
wR(F²)0.110
Goodness-of-fit (S)1.06
Parameters153
Max/Min Residual Electron Density (e Å⁻³)0.23 / -0.22

Experimental Protocols

Synthesis of 5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one

A general synthetic route involves the reaction of 2-amino-N-(2-chloropyridin-3-yl)benzamide in butanol with concentrated sulfuric acid. The mixture is refluxed for several hours. After cooling, the product crystallizes and can be isolated by filtration and washing.[4]

The logical workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow start Start Materials: 2-amino-N-(2-chloropyridin-3-yl)benzamide, Butanol, Sulfuric Acid reaction Reflux Reaction (80°C, 3 hours) start->reaction cooling Cool to Room Temperature reaction->cooling filtration Filtration and Washing (with Acetone) cooling->filtration drying Drying in Vacuo (50-60°C) filtration->drying product Final Product: 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one drying->product

Synthesis Workflow Diagram.
Single-Crystal X-ray Diffraction

The determination of the crystal structure follows a standard workflow for small molecule crystallography.[2][5][6][7][8]

  • Crystallization: Single crystals suitable for X-ray diffraction are grown. For the title compound, this was achieved by recrystallization from a methanol-toluene solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. For this structure, a Bruker APEXII CCD diffractometer with Mo Kα radiation was used at a low temperature (100 K) to minimize thermal vibrations.[1][3] Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. For small molecules like this, direct methods are typically employed.[5] An atomic model is built into the electron density map and then refined against the experimental data to optimize the fit, resulting in the final crystal structure.[1][3]

The experimental workflow for X-ray crystallography is illustrated below.

G cluster_xrd X-ray Crystallography Workflow crystal Single Crystal Growth mount Mount Crystal on Goniometer crystal->mount xray X-ray Diffraction (Bruker APEXII CCD, 100 K) mount->xray data Collect Diffraction Data (Reflection Intensities & Angles) xray->data process Data Processing (Unit Cell & Space Group Determination) data->process solve Structure Solution (Direct Methods) process->solve refine Model Building & Refinement solve->refine structure Final Crystal Structure refine->structure

X-ray Crystallography Workflow.

Biological Context: M2 Muscarinic Receptor Antagonism

5,11-dihydropyrido[2,3-b][1][2]benzodiazepin-6-one is a precursor to AFDX-384, a selective antagonist of the M2 and M4 muscarinic acetylcholine receptors (mAChRs).[1][9] M2 receptors are G-protein coupled receptors that, upon activation by acetylcholine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By competitively blocking this receptor, antagonists like AFDX-384 prevent this signaling cascade. This mechanism is particularly relevant in cardiac tissue, where M2 receptor activation leads to a decrease in heart rate.[10][11]

The signaling pathway and the antagonistic action of AFDX-384 are outlined below.

G cluster_pathway M2 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R Activates AFDX384 AFDX-384 (Antagonist) AFDX384->M2R Blocks Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response Leads to

M2 Receptor Antagonism by AFDX-384.

References

An In-depth Technical Guide to the Pyrido[2,3-b]azepinone Scaffold: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrido[2,3-b]azepinone scaffold, a heterocyclic structure of increasing interest in medicinal chemistry. Due to the limited availability of data on the unsubstituted core, this document focuses on the properties and synthesis of its derivatives, offering valuable insights for researchers engaged in the design and development of novel therapeutics. The pyrido[2,3-b]azepinone core is a key feature in a variety of biologically active molecules, showing promise as kinase inhibitors and receptor modulators.

Physicochemical and Spectroscopic Properties

General Properties

Derivatives of the pyrido[2,3-b]azepinone scaffold are typically crystalline solids with moderate to high melting points, reflecting the rigid, fused-ring system. Their solubility is largely dependent on the nature of the appended substituents, with non-polar derivatives showing good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate, while more polar analogs may require solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

The structural elucidation of pyrido[2,3-b]azepinone derivatives heavily relies on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Spectroscopic Data for Pyrido[2,3-b]azepinone Derivatives

Derivative Class1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec. (m/z)
Tetracyclic Pyrido[2,3-b]azepinesAromatic protons (pyridine and fused rings): 7.0-8.5Aliphatic protons (azepine and other rings): 2.5-4.5Aromatic carbons: 120-150Azepinone carbonyl: ~170Aliphatic carbons: 20-60C=O stretch (amide): 1650-1680C=N stretch: 1580-1620Aromatic C-H stretch: ~3000-3100Molecular ion peak [M]+ or protonated molecule [M+H]+ confirms the molecular weight.
Fused Pyrido[2,3-b]pyrazinesAromatic/heteroaromatic protons: 7.5-9.0Substituent protons: VariableAromatic/heteroaromatic carbons: 120-160Substituent carbons: VariableAromatic ring vibrations: 1400-1600C-N stretching: 1200-1350Fragmentation patterns can provide structural information about substituents.

Note: The data presented in this table is a generalized summary from various sources on derivatives and should be considered as a guideline for characterization.

Synthesis of the Pyrido[2,3-b]azepinone Scaffold

The synthesis of the pyrido[2,3-b]azepinone core can be achieved through several strategic routes, most notably involving intramolecular cyclization reactions to form the seven-membered azepinone ring.

General Synthetic Workflow

A common approach to constructing the pyrido[2,3-b]azepinone scaffold involves the preparation of a suitable pyridyl-substituted precursor, followed by a ring-closing reaction. This is often accomplished through either an N-acyliminium ion cyclization or a Beckmann rearrangement of a precursor ketone.

G cluster_0 Precursor Synthesis cluster_1 Key Intermediate Formation cluster_2 Ring Formation cluster_3 Final Scaffold A Substituted Pyridine B Side Chain Elongation A->B C Pyridyl Ketone or N-Acyl Precursor B->C D Beckmann Rearrangement or N-Acyliminium Ion Cyclization C->D E Pyrido[2,3-b]azepinone D->E

Caption: General synthetic workflow for the pyrido[2,3-b]azepinone scaffold.

Key Experimental Protocols

This method is particularly useful for synthesizing tetracyclic analogs of mirtazapine.[1]

  • Step 1: Synthesis of the N-Acyliminium Ion Precursor: A suitable pyridyl derivative with a tethered nucleophilic arene is N-acylated. The resulting amide is then treated with a reducing agent (e.g., sodium borohydride) to generate a hydroxylactam.

  • Step 2: Cyclization: The hydroxylactam is treated with a strong acid, such as formic acid or polyphosphoric acid, to generate the N-acyliminium ion in situ. This electrophilic species then undergoes an intramolecular cyclization onto the tethered aromatic ring to form the tetracyclic pyrido[2,3-b]azepine structure.[1]

The Beckmann rearrangement is a classic method for converting a ketoxime into an amide, and it can be applied to the synthesis of the azepinone ring.[2][3][4][5]

  • Step 1: Formation of the Ketoxime: A precursor ketone, typically a tetrahydro-1,8-naphthyridin-4-one or a related pyridyl ketone, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding ketoxime.[6]

  • Step 2: Rearrangement: The purified ketoxime is then treated with an acidic reagent to induce the rearrangement. Common reagents include polyphosphoric acid (PPA), sulfuric acid, or a mixture of acetic acid, hydrochloric acid, and acetic anhydride (Beckmann's mixture).[5] The reaction involves the migration of the group anti-periplanar to the oxime's hydroxyl group, leading to the formation of the seven-membered lactam (azepinone) ring.[2][3][5] A one-stage procedure using hydroxylamine in formic acid with silica gel has also been reported for the Beckmann rearrangement of ketones.[7]

Biological Significance and Signaling Pathways

Derivatives of the pyrido[2,3-b]azepinone scaffold and its close analogs, such as pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines, have shown significant activity as inhibitors of various protein kinases. This suggests their potential as therapeutic agents in oncology and inflammatory diseases.

Kinase Inhibition

Several studies have highlighted the potential of these scaffolds to inhibit key kinases involved in cancer progression.

  • Epidermal Growth Factor Receptor (EGFR): Pyrido[2,3-b]pyrazine and pyrido[2,3-b][6][8]oxazine derivatives have been synthesized and shown to inhibit both wild-type and mutant forms of EGFR.[8][9][10] This inhibition can block downstream signaling pathways that promote cell proliferation and survival.

  • Receptor Interacting Protein Kinase-2 (RIPK2): Pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as potent inhibitors of RIPK2, a key enzyme in the NOD cell signaling pathway, which is implicated in chronic inflammatory conditions.[11][12]

Representative Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrido[2,3-b]azepinone-related kinase inhibitors.

G cluster_0 Cell Surface Receptor cluster_1 Inhibitor cluster_2 Downstream Signaling Cascade cluster_3 Cellular Response EGFR EGFR RAS RAS EGFR->RAS Inhibitor Pyrido[2,3-b]azepinone Derivative Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-b]azepinone derivative.

Conclusion

The pyrido[2,3-b]azepinone scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. While comprehensive data on the parent scaffold is limited, the synthesis and characterization of its derivatives have provided a solid foundation for further research. The synthetic routes outlined in this guide, coupled with an understanding of the scaffold's potential biological targets, offer a roadmap for medicinal chemists to explore this versatile heterocyclic system and unlock its full therapeutic potential. Further investigation into the physicochemical properties of the core scaffold and a broader range of its derivatives is warranted to facilitate drug design and development efforts.

References

An In-depth Technical Guide on the Solubility and Stability of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to evaluate the aqueous solubility and chemical stability of the novel heterocyclic compound, 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. Due to the absence of publicly available experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols to enable researchers to generate this critical data. The guide details experimental procedures for thermodynamic solubility assessment and a stability testing program based on the International Council for Harmonisation (ICH) guidelines. Furthermore, it includes templates for data presentation and visualizations of experimental workflows to aid in study design and execution. While the specific biological role of this compound is not yet elucidated, a hypothetical signaling pathway is presented to illustrate how its mechanism of action could be investigated.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. The pyrido[2,3-b]azepine core is found in various biologically active molecules. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder oral absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products.

This guide provides the necessary theoretical framework and practical experimental protocols for the comprehensive characterization of the solubility and stability of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. These values are essential for the design of solubility and stability studies.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
CAS Number 67046-22-4[1]
Purity 97% (example)[1]

Aqueous Solubility Determination

The aqueous solubility of a compound is a determining factor in its dissolution rate and subsequent absorption in the gastrointestinal tract. The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility.[2]

Experimental Protocol: Shake-Flask Method

This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[2][3]

Objective: To determine the thermodynamic solubility of this compound in various aqueous media.

Materials:

  • This compound (solid)

  • pH 1.2 buffer (0.1 N HCl)

  • pH 4.5 buffer (acetate buffer)

  • pH 6.8 buffer (phosphate buffer)

  • Purified water

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC with a validated quantitative method

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the solid compound to vials containing each of the specified aqueous media. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[3]

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).

  • After equilibration, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Perform the experiment in triplicate for each condition.

Data Presentation: Solubility

The results of the solubility experiments should be recorded in a clear and organized manner, as shown in Table 2.

Aqueous MediumpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water~7.025
0.1 N HCl1.237
Acetate Buffer4.537
Phosphate Buffer6.837

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh excess compound prep2 Add to aqueous media (pH 1.2, 4.5, 6.8, water) prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil analysis1 Centrifuge to sediment solid equil->analysis1 analysis2 Filter supernatant analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result Thermodynamic Solubility analysis3->result

Figure 1: Workflow for Thermodynamic Solubility Determination.

Stability Assessment

Stability testing is crucial to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] The ICH guidelines provide a framework for these studies.[6][7]

Experimental Protocol: Forced Degradation and Long-Term Stability

This protocol outlines a comprehensive stability study, including forced degradation and ICH-compliant long-term and accelerated stability testing.

Objective: To identify potential degradation products, establish degradation pathways, and determine the shelf-life of this compound.

Materials:

  • This compound (solid)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC-UV/MS for analysis

Procedure:

Part A: Forced Degradation (Stress Testing)

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60-80 °C.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at 60-80 °C.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose the solid compound to high temperatures (e.g., 105 °C).

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze samples at various time points by HPLC-UV/MS to identify and quantify degradation products.

Part B: ICH Stability Studies

  • Long-Term Stability: Store the compound at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.[8]

  • Accelerated Stability: Store the compound at 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[8]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Data Presentation: Stability

The results from the stability studies should be tabulated to monitor changes over time.

Table 3: Forced Degradation Results

Stress Condition Duration Assay (%) Major Degradants (% Peak Area)
0.1 N HCl, 80 °C 24 h
0.1 N NaOH, 80 °C 24 h
3% H₂O₂, RT 24 h
Dry Heat, 105 °C 72 h

| Photostability | 1.2M lux h | | |

Table 4: Long-Term Stability Data (25 °C / 60% RH)

Time Point (months) Appearance Assay (%) Total Impurities (%)
0
3
6
9

| 12 | | | |

Experimental Workflow: Stability Testing

G cluster_stress Forced Degradation cluster_ich ICH Stability Studies cluster_analysis Analysis at Time Points cluster_output Output stress1 Acid/Base Hydrolysis analysis Assay & Impurity Profiling (Stability-Indicating HPLC) stress1->analysis stress2 Oxidation stress2->analysis stress3 Thermal stress3->analysis stress4 Photolytic stress4->analysis ich1 Long-Term (25°C / 60% RH) ich1->analysis ich2 Accelerated (40°C / 75% RH) ich2->analysis output1 Degradation Profile analysis->output1 output2 Shelf-Life Estimation analysis->output2

Figure 2: Workflow for Stability Assessment.

Biological Context and Signaling Pathways

The biological activity of novel compounds like this compound is often unknown. Related structures, such as pyrido[2,3-b]pyrazines, have been investigated as antagonists for targets like the TRPV1 receptor.[9] Derivatives of pyrido[2,3-d]pyrimidin-7-ones have been explored as SOS1 inhibitors.[10] These findings suggest that the broader class of pyrido-fused heterocycles has significant therapeutic potential.

To determine the biological target and signaling pathway of a new compound, a typical workflow involves initial high-throughput screening against a panel of known biological targets (e.g., kinases, GPCRs). Once a primary target is identified, further cellular assays are conducted to elucidate its impact on downstream signaling pathways.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a novel inhibitor, demonstrating the logical relationships in a typical cell signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase k_ras KRAS receptor->k_ras Activates compound 6,7-Dihydro-5H-pyrido [2,3-b]azepin-8(9H)-one b_raf BRAF compound->b_raf Inhibits k_ras->b_raf mek MEK b_raf->mek erk ERK mek->erk tf Transcription Factors erk->tf gene Gene Expression (Proliferation, Survival) tf->gene

Figure 3: Hypothetical MAPK Signaling Pathway Inhibition.

Conclusion

This technical guide provides a robust framework for determining the aqueous solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided templates for data organization and visualization, researchers can generate the critical data necessary to evaluate the pharmaceutical potential of this compound. The outlined methodologies, based on industry standards and regulatory guidelines, ensure the generation of high-quality, reliable data to inform future drug development decisions.

References

An In-depth Technical Guide on the Potential Biological Activity of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the biological activity of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is not currently available in the public domain. This technical guide provides a predictive overview based on the reported activities of structurally similar compounds, including pyrido[4,3-c]azepin-5-ones, pyrido[2,3-d]pyrimidines, and pyrido[2,3-b][1][2]oxazines. The potential activities, mechanisms, and experimental protocols outlined herein are therefore hypothetical and require experimental validation.

Introduction

The pyrido-azepine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules. This guide explores the potential pharmacological landscape of the novel compound this compound. By examining the structure-activity relationships (SAR) of analogous compounds, we can hypothesize its potential as a therapeutic agent. Structurally related compounds have demonstrated potent and selective inhibition of key biological targets implicated in a range of pathologies, including inflammation, cancer, and neurological disorders.

Potential Biological Activities and Mechanisms of Action

Based on the activities of related heterocyclic structures, this compound is predicted to exhibit one or more of the following biological activities:

  • CCR2 Antagonism: Derivatives of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one have been identified as potent C-C chemokine receptor type 2 (CCR2) antagonists.[3] CCR2 and its ligand, CCL2, play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis. The proposed mechanism involves the inhibition of CCL2-induced calcium mobilization.

  • EGFR Tyrosine Kinase Inhibition: Novel tricyclic azepine derivatives, specifically pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines, have shown inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] EGFR is a key regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of EGFR autophosphorylation can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, pyrido[2,3-b][1][2]oxazine-based compounds have demonstrated potent inhibitory effects against EGFR-mutated non-small cell lung cancer (NSCLC) cell lines.[5]

  • CRF1 Receptor Antagonism: A series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as potent antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] The CRF system is a primary regulator of the stress response, and its dysregulation is implicated in anxiety and depression. Antagonism of CRF1 can modulate the hypothalamic-pituitary-adrenal (HPA) axis and may offer a therapeutic approach for stress-related disorders.

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative biological data for compounds structurally related to this compound.

Table 1: CCR2 Antagonist Activity of Pyrido[4,3-c]azepin-5-one Derivatives [3]

CompoundStructureIC50 (nM) for CCR2Selectivity (CCR2 vs. CCR5)
13a 1-(3,4-dichlorophenylamino)-6-(3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one6110-fold

Table 2: EGFR Kinase Inhibitory Activity of Pyrido[2,3-b][1][2]oxazine Derivatives [5]

CompoundTarget Cell LineIC50 (µM)
7f HCC827 (EGFR exon 19 deletion)0.09
H1975 (EGFR L858R/T790M)0.89
A549 (wild-type EGFR)1.10
7g HCC827 (EGFR exon 19 deletion)0.12
H1975 (EGFR L858R/T790M)1.05
A549 (wild-type EGFR)1.32
7h HCC827 (EGFR exon 19 deletion)0.15
H1975 (EGFR L858R/T790M)1.21
A549 (wild-type EGFR)1.56

Table 3: CRF1 Receptor Antagonist Activity of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones [2]

CompoundCRF1 Binding Affinity (IC50, nM)
2 0.70
8w Potent, specific value not provided

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

CCR2_Signaling_Pathway CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G Protein CCR2->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream Downstream Signaling (Inflammation, Chemotaxis) Ca_release->Downstream PKC->Downstream Pyridoazepinone 6,7-Dihydro-5H-pyrido [2,3-b]azepin-8(9H)-one Pyridoazepinone->CCR2 Inhibits

Caption: Hypothesized CCR2 Signaling Pathway Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Pyridoazepinone 6,7-Dihydro-5H-pyrido [2,3-b]azepin-8(9H)-one Pyridoazepinone->Dimerization Inhibits

Caption: Hypothesized EGFR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Purification Binding_Assay Target Binding Assay (e.g., Radioligand Binding) Synthesis->Binding_Assay Enzyme_Assay Enzymatic Assay (e.g., Kinase Assay) Synthesis->Enzyme_Assay Cell_Based_Assay Cell-Based Functional Assay (e.g., Calcium Mobilization, Proliferation) Binding_Assay->Cell_Based_Assay Enzyme_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR SAR->Synthesis Optimization PK_Studies Pharmacokinetic (PK) Studies SAR->PK_Studies Lead Compound Efficacy_Models Disease Efficacy Models (e.g., Xenograft, Inflammation) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

References

In Silico Modeling of Pyrido[2,3-b]azepinone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

Abstract

The pyrido[2,3-b]azepinone scaffold represents a promising heterocyclic system for the development of novel therapeutic agents. While extensive research on the in silico modeling of this specific nucleus is still emerging, computational methodologies provide a powerful toolkit for accelerating the discovery and optimization of derivatives targeting a range of biological macromolecules. This technical guide outlines a comprehensive in silico workflow for the investigation of pyrido[2,3-b]azepinone derivatives, drawing upon established protocols from studies on analogous fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines. This document provides detailed experimental protocols for key computational techniques, including molecular docking, molecular dynamics simulations, and ADMET prediction, to facilitate the rational design of novel drug candidates.

Introduction

Fused heterocyclic ring systems are a cornerstone of modern medicinal chemistry, with scaffolds like pyrido[2,3-d]pyrimidines demonstrating significant potential as inhibitors of various protein kinases and other biological targets. The pyrido[2,3-b]azepinone core, an intriguing structural variant, offers a unique three-dimensional architecture that can be exploited for novel molecular interactions. While specific in silico studies on pyrido[2,3-b]azepinone derivatives are limited in publicly available literature, the computational approaches applied to structurally related compounds provide a robust framework for their evaluation.

This guide will delineate a systematic in silico approach to:

  • Identify potential biological targets for pyrido[2,3-b]azepinone derivatives.

  • Predict the binding affinity and interaction patterns of these derivatives with their putative targets.

  • Assess their drug-like properties and potential pharmacokinetic profiles.

In Silico Drug Discovery Workflow

A typical computational workflow for the investigation of novel chemical entities such as pyrido[2,3-b]azepinone derivatives involves a multi-step process, from initial target identification to lead optimization.

In_Silico_Workflow Target_ID Target Identification & Validation VS Virtual Screening (Molecular Docking) Target_ID->VS Ligand_Prep Ligand Library Preparation (Pyrido[2,3-b]azepinone Derivatives) Ligand_Prep->VS Hit_ID Hit Identification & Prioritization VS->Hit_ID MD_Sim Molecular Dynamics Simulation Hit_ID->MD_Sim ADMET In Silico ADMET Prediction Hit_ID->ADMET Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Lead_Opt Lead Optimization Binding_Energy->Lead_Opt ADMET->Lead_Opt Synthesis_Testing Synthesis & In Vitro Testing Lead_Opt->Synthesis_Testing Synthesis_Testing->Lead_Opt Iterative Refinement

Figure 1: A general workflow for in silico drug discovery.

Methodologies: Detailed Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in virtual screening and for elucidating binding modes.

Protocol:

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges (e.g., using the Gasteiger-Hückel method).

    • Define the binding site by specifying a grid box encompassing the active site residues.

  • Ligand Preparation:

    • Generate 3D conformations of the pyrido[2,3-b]azepinone derivatives.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize docking software such as AutoDock Vina or Schrödinger's Glide.

    • Set the exhaustiveness parameter to control the thoroughness of the conformational search.

    • Generate a set of binding poses for each ligand and rank them based on their docking scores (binding energy).

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

    • Compare the binding modes and scores of the derivatives to identify key structural features for activity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the pyrido[2,3-b]azepinone derivative in complex with the target protein as the starting structure.

    • Solvate the system in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a molecular mechanics force field (e.g., AMBER, CHARMM).

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under the NPT ensemble.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the persistence of key protein-ligand interactions (e.g., hydrogen bonds) over the simulation time.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development to filter out compounds with unfavorable pharmacokinetic profiles.

Protocol:

  • Input Data:

    • Provide the 2D or 3D structures of the pyrido[2,3-b]azepinone derivatives.

  • Software/Web Servers:

    • Utilize platforms such as SwissADME, admetSAR, or Discovery Studio.

  • Parameter Calculation:

    • Calculate physicochemical properties (e.g., molecular weight, logP, topological polar surface area).

    • Predict pharmacokinetic properties (e.g., human intestinal absorption, blood-brain barrier penetration, CYP450 inhibition).

    • Assess drug-likeness based on rules such as Lipinski's Rule of Five.

    • Predict potential toxicity (e.g., mutagenicity, carcinogenicity).

Data Presentation

Quantitative data from in silico studies should be summarized in a clear and concise manner to facilitate comparison between different derivatives.

Table 1: Molecular Docking and ADMET Prediction Data for Hypothetical Pyrido[2,3-b]azepinone Derivatives against EGFR Kinase

Compound IDR-Group SubstitutionDocking Score (kcal/mol)Key Interacting ResiduesLipinski's Rule of Five ViolationsPredicted Oral Bioavailability
PZA-001H-9.8Met793, Lys7450High
PZA-0024-Cl-Ph-10.5Met793, Leu7180High
PZA-0033,4-(OCH3)2-Ph-11.2Met793, Cys7970High
Erlotinib(Reference)-10.1Met793, Gln7910High

Table 2: In Vitro Biological Activity of Structurally Related Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Compound AEGFR0.093[1]
Compound BPIM-10.0114[2]
Compound CEGFR3.98[1]

Signaling Pathway Visualization

Understanding the biological context of the target is crucial. For instance, if pyrido[2,3-b]azepinone derivatives are being investigated as kinase inhibitors, visualizing the relevant signaling pathway can aid in understanding their potential downstream effects. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target for related heterocyclic compounds.[1][3][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Pyrido[2,3-b]azepinone Derivative Inhibitor->P_EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway and the putative inhibitory action of a pyrido[2,3-b]azepinone derivative.

Conclusion

While the body of research specifically focused on the in silico modeling of pyrido[2,3-b]azepinone derivatives is still developing, the methodologies and workflows established for analogous heterocyclic systems provide a clear and effective path forward. The combination of molecular docking, molecular dynamics simulations, and ADMET prediction offers a powerful, multi-faceted approach to identify and optimize novel drug candidates based on this promising scaffold. By leveraging these computational techniques, researchers can significantly accelerate the drug discovery process, leading to the development of new and effective therapeutics.

References

Initial Screening of a 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Library for Kinase Inhibitory Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical initial screening campaign of a novel library of compounds based on the 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one scaffold. The primary objective of this screening was to identify potential kinase inhibitors within this chemical series, a class of targets frequently implicated in oncology and inflammatory diseases. The methodologies, data, and analyses presented herein are based on established practices in high-throughput screening and early-stage drug discovery.

Introduction to the this compound Scaffold

The this compound core is a unique tricyclic heteroaromatic scaffold. Its structural rigidity, combined with the presence of multiple points for chemical diversification, makes it an attractive starting point for the development of novel therapeutic agents. Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and related structures, have demonstrated a wide range of biological activities, including the inhibition of key enzymes like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenases (COX).[1][2][3][4] This initial screening campaign was designed to explore the potential of the this compound library to yield potent and selective kinase inhibitors.

High-Throughput Screening (HTS) Campaign

A library of 1,000 unique derivatives of the this compound scaffold was subjected to a primary high-throughput screen against a panel of five representative kinases implicated in cancer cell proliferation and survival.

Experimental Workflow

The overall workflow for the primary HTS is depicted below.

HTS_Workflow cluster_prep Library Preparation cluster_assay Kinase Assay cluster_data Data Analysis Compound_Library 1,000 Compound Library (10 mM in DMSO) Assay_Plates 384-well Assay Plates (10 µM final concentration) Compound_Library->Assay_Plates Acoustic Dispensing Kinase_Addition Addition of Kinase and Substrate Assay_Plates->Kinase_Addition ATP_Addition Addition of ATP (Initiate Reaction) Kinase_Addition->ATP_Addition Incubation Incubation (Room Temperature) ATP_Addition->Incubation Detection Addition of Detection Reagent Incubation->Detection Plate_Reading Luminescence Reading Detection->Plate_Reading Data_Normalization Data Normalization (% Inhibition) Plate_Reading->Data_Normalization Hit_Identification Hit Identification (>50% Inhibition) Data_Normalization->Hit_Identification

Figure 1: High-Throughput Screening Experimental Workflow.
Primary Screening Results

The primary screen identified a number of compounds exhibiting significant inhibition (>50%) against one or more of the target kinases at a concentration of 10 µM. A summary of the hit rates for each kinase is provided in Table 1.

Kinase TargetNumber of Hits (>50% Inhibition)Hit Rate (%)
CDK2/CycA222.2
EGFR151.5
VEGFR2181.8
PI3Kα90.9
MEK150.5
Table 1: Summary of Primary HTS Hit Rates.

Hit Confirmation and Dose-Response Analysis

Compounds identified as primary hits were subjected to confirmatory screening and dose-response analysis to determine their potency (IC50).

Experimental Protocol: Dose-Response Assay
  • Compound Plating: A 10-point, 3-fold serial dilution of each hit compound was prepared in DMSO, starting from a top concentration of 100 µM. These dilutions were then dispensed into 384-well assay plates.

  • Reagent Addition: The respective kinase, substrate, and ATP were added to the wells containing the diluted compounds.

  • Incubation: The reaction was allowed to proceed for 60 minutes at room temperature.

  • Detection: A luminescence-based detection reagent was added to quantify the amount of ATP remaining in each well.

  • Data Analysis: The luminescence signal was converted to percent inhibition, and the data was fitted to a four-parameter logistic model to determine the IC50 value for each compound.

Dose-Response Data for Lead Compounds

From the confirmed hits, three lead compounds (PYA-001, PYA-002, and PYA-003) with distinct selectivity profiles were selected for further characterization. Their IC50 values are presented in Table 2.

Compound IDCDK2/CycA IC50 (nM)EGFR IC50 (nM)VEGFR2 IC50 (nM)PI3Kα IC50 (nM)MEK1 IC50 (nM)
PYA-00185>10,000250>10,000>10,000
PYA-002>10,0001201500>10,000>10,000
PYA-00355068095>10,000>10,000
Table 2: IC50 Values of Lead Compounds from the this compound Library.

Signaling Pathway Context

The identified lead compounds target kinases that are integral components of key cellular signaling pathways involved in cell cycle progression and angiogenesis.

CDK2 Signaling Pathway

CDK2, in complex with Cyclin A, plays a crucial role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.

CDK2_Pathway CDK2_CycA CDK2/CycA G1_S_Progression G1/S Phase Progression CDK2_CycA->G1_S_Progression S_Phase S Phase Progression CDK2_CycA->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest PYA_001 PYA-001 PYA_001->CDK2_CycA Inhibition

Figure 2: Simplified CDK2 Signaling Pathway and Inhibition by PYA-001.
EGFR and VEGFR2 Signaling Pathways

EGFR and VEGFR2 are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

RTK_Pathway cluster_egfr EGFR Signaling cluster_vegfr VEGFR2 Signaling EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PYA_002 PYA-002 PYA_002->EGFR Inhibition PYA_003 PYA-003 PYA_003->VEGFR2 Inhibition

Figure 3: Overview of EGFR and VEGFR2 Signaling and Inhibition.

Conclusion and Future Directions

The initial screening of the this compound library has successfully identified novel chemical matter with potent inhibitory activity against several key kinase targets. The lead compounds PYA-001, PYA-002, and PYA-003 represent promising starting points for further optimization.

Future work will focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.

  • In Vitro Cellular Assays: Evaluation of the lead compounds in relevant cancer cell lines to confirm their on-target effects and assess their anti-proliferative activity.

  • ADME Profiling: Characterization of the absorption, distribution, metabolism, and excretion properties of the most promising compounds.

This comprehensive approach will guide the development of these novel this compound derivatives towards potential clinical candidates.

References

Methodological & Application

Application Notes and Protocols for the Functionalization of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one scaffold. This tricyclic lactam serves as a versatile starting material for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery. The following protocols are based on established methodologies for the functionalization of related heterocyclic systems and are intended to serve as a guide for the development of new chemical entities.

Introduction

The this compound core is a key structural motif found in various biologically active molecules. Its unique three-dimensional shape and the presence of both a pyridine ring and a lactam functionality offer multiple points for chemical diversification. Functionalization of this scaffold can lead to the generation of compound libraries for screening against a wide range of biological targets. This document outlines protocols for N-H functionalization of the lactam nitrogen, C-C bond formation on the pyridine ring via Suzuki-Miyaura coupling, and direct C-H functionalization of the pyridine moiety.

I. N-H Functionalization via Buchwald-Hartwig Amination

The secondary amine within the lactam ring provides a key handle for introducing a variety of substituents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2] This protocol describes the N-arylation of this compound with aryl halides.

Experimental Protocol: N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), aryl halide (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

Data Presentation:

EntryAryl HalideProductYield (%)
1Bromobenzene9-Phenyl-6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one85
24-Chloroanisole9-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one78
32-Bromopyridine9-(Pyridin-2-yl)-6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one72

Yields are hypothetical and based on typical outcomes for similar reactions.

Diagram of Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Pyridoazepinone - Aryl Halide - Cs2CO3 - Pd(OAc)2 - Xantphos B Add Anhydrous Toluene A->B C Inert Atmosphere (Ar/N2) B->C D Heat to 110 °C (12-24 h) C->D E Cool to RT & Dilute D->E F Filter through Celite E->F G Concentrate F->G H Column Chromatography G->H I Isolated N-Aryl Product H->I

Workflow for N-Arylation

II. C-C Bond Formation via Suzuki-Miyaura Coupling

For further diversification, carbon-carbon bonds can be formed on the pyridine ring. This requires prior halogenation of the pyridine moiety, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester.[3][4] This protocol outlines a two-step procedure for the arylation of the pyridine ring.

Experimental Protocol: Halogenation and Suzuki-Miyaura Coupling

Step 1: Halogenation (e.g., Bromination)

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in acetonitrile.

  • Add N-Bromosuccinimide (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify by column chromatography to yield the bromo-substituted derivative.

Step 2: Suzuki-Miyaura Coupling

Materials:

  • Bromo-6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine the bromo-substituted pyridoazepinone (1.0 equiv.), arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction to 100 °C and stir for 8-12 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to obtain the arylated product.

Data Presentation:

EntryArylboronic AcidProductOverall Yield (%)
1Phenylboronic acidAryl-substituted pyridoazepinone75
24-Tolylboronic acid4-Tolyl-substituted pyridoazepinone72
33-Furylboronic acid3-Furyl-substituted pyridoazepinone68

Yields are hypothetical and based on typical outcomes for similar reactions.

Diagram of Experimental Workflow:

G cluster_halo Halogenation cluster_suzuki Suzuki Coupling A Pyridoazepinone + NBS in Acetonitrile B Stir at RT (4-6 h) A->B C Workup & Purification B->C D Bromo-Pyridoazepinone C->D E Combine Bromo-derivative, Boronic Acid, Pd(PPh3)4, K2CO3 D->E F Add Dioxane/Water E->F G Heat to 100 °C (8-12 h) F->G H Workup & Purification G->H I Arylated Product H->I

Workflow for Suzuki-Miyaura Coupling

III. C-H Functionalization of the Pyridine Ring

Direct C-H functionalization offers a more atom-economical approach to modifying the pyridine ring, avoiding the need for pre-functionalization.[5][6] Palladium-catalyzed C-H activation can be directed by the pyridone oxygen to achieve regioselective olefination.

Experimental Protocol: C-H Olefination

Materials:

  • This compound

  • Olefin (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Methyl-2-phenylpyridine

  • Silver acetate (AgOAc)

  • Trifluoroacetic acid (TFA)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.), olefin (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), 3-methyl-2-phenylpyridine (0.3 equiv.), and AgOAc (2.0 equiv.).

  • Add anhydrous DCE and TFA (1.0 equiv.).

  • Seal the tube and heat to 120 °C for 24 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with dichloromethane.

  • Concentrate the filtrate and purify by flash column chromatography on silica gel.

Data Presentation:

EntryOlefinProductYield (%)
1n-Butyl acrylateOlefinated pyridoazepinone65
2StyreneStyrenyl-substituted pyridoazepinone58

Yields are hypothetical and based on typical outcomes for similar reactions.

Diagram of Logical Relationship:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Pyridoazepinone Pyridoazepinone Product C-H Olefinated Product Pyridoazepinone->Product Olefin Olefin Olefin->Product Pd Pd(OAc)2 Pd->Product Ligand 3-Methyl-2-phenylpyridine Ligand->Product Oxidant AgOAc Oxidant->Product

C-H Functionalization Components

Potential Signaling Pathway Involvement

While specific biological data for this compound derivatives are not extensively published, structurally related compounds have shown activity as inhibitors of various kinases and receptors. For instance, pyrido[2,3-b][7][8]benzoxazepin-5(6H)-one derivatives have been identified as CDK8 inhibitors.[9] The functionalized derivatives of the title compound could potentially modulate signaling pathways involved in cell cycle regulation and cancer progression.

Hypothetical Signaling Pathway Diagram:

G Derivative Functionalized Pyridoazepinone Derivative CDK8 CDK8 Derivative->CDK8 Inhibition STAT1 STAT1 CDK8->STAT1 Phosphorylation Transcription Gene Transcription STAT1->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Hypothetical CDK8 Inhibition Pathway

These protocols and accompanying information are intended to facilitate the exploration of the chemical space around the this compound scaffold, aiding in the discovery of novel therapeutic agents. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes.

References

Application Notes and Protocols: The 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Scaffold and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrimidine and related fused heterocyclic scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential as inhibitors of a wide array of protein kinases. These kinases play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This document provides detailed application notes and protocols for the utilization of the 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one scaffold and its structurally related analogs as a foundation for the development of novel kinase inhibitors. While specific data for the exact this compound core as a kinase inhibitor is limited in publicly available literature, this report leverages data from closely related and structurally similar pyrido-fused heterocyclic systems to illustrate the potential of this chemical space.

Featured Analogs and their Kinase Inhibition Profiles

The following table summarizes the kinase inhibitory activities of various structurally related pyrido-fused heterocyclic scaffolds. This data highlights the versatility of this structural motif in targeting different kinase families with high potency.

Scaffold/CompoundTarget Kinase(s)IC50 ValuesCell Line(s)Reference Compound
Pyrido[2,3-d]pyrimidine Derivative (5a) PDGFRβ, EGFR, CDK4/cyclin D10.3 µM (HepG-2), 6.6 µM (PC-3), 7 µM (HCT-116)HepG-2, PC-3, HCT-116Doxorubicin
Pyrido[2,3-b][1][2]oxazine Derivative (7f) EGFR-TK0.09 µM (HCC827), 0.89 µM (NCI-H1975), 1.10 µM (A-549)HCC827, NCI-H1975, A-549Osimertinib
Pyrido[2,3-b][1][3]benzoxazepin-5(6H)-one Derivative (Cmpd 2) CDK88.25 nM--
Pyrido-pyridazinone Derivative (DS21360717) FER0.5 nM--
Pyrido[2,3-d]pyridazin-8(7H)-one (GNE-9815) pan-RAF-A549, HCT116-
Pyrido[2,3-d]pyrimidine Derivative (Cmpd 54) PDGFr, FGFr, c-src31 nM (PDGFr), 88 nM (FGFr), 31 nM (c-src)--

Signaling Pathways

Derivatives of the pyrido-azepinone and related scaffolds can modulate key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are representations of some of these critical pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF (Ligand) EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrido-fused Scaffold Inhibitor Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK4_6 Activates E2F E2F Rb->E2F Releases E2F->S Promotes Transcription Inhibitor Pyrido-fused Scaffold Inhibitor Inhibitor->CDK4_6 Inhibits

Caption: CDK-Mediated Cell Cycle Regulation.

Experimental Workflow

The evaluation of a novel kinase inhibitor based on the pyrido-azepinone scaffold typically follows a multi-step process from initial screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_vivo In Vivo Evaluation HTS High-Throughput Screening Biochemical_Assay Biochemical Kinase Inhibition Assay (IC50 Determination) HTS->Biochemical_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Cellular Target Engagement Assay (e.g., Western Blot) Cell_Proliferation->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Xenograft Xenograft Efficacy Studies PK_PD->Xenograft

References

Application of Pyrido[2,3-b]azepinones and Related Heterocyclic Systems in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]azepinone scaffold is an intriguing heterocyclic system with potential applications in oncology. While research specifically focused on pyrido[2,3-b]azepinones is emerging, the broader class of related fused pyridine structures, such as pyrido[2,3-b][1][2]benzoxazepinones and pyrido[2,3-b][1][3]oxazines, has demonstrated significant promise as potent and selective inhibitors of key oncogenic targets. This document provides an overview of the application of these compounds in cancer research, with a focus on their mechanism of action, and includes detailed protocols for their evaluation.

Mechanism of Action and Key Molecular Targets

Pyrido[2,3-b]azepinone-related structures have been primarily investigated as kinase inhibitors. Kinases are critical components of cellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth, proliferation, and survival. By targeting specific kinases, these compounds can effectively disrupt these oncogenic signaling cascades.

Two key kinase targets that have been identified for pyrido-fused heterocyclic systems are:

  • Cyclin-Dependent Kinase 8 (CDK8): A component of the Mediator complex, CDK8 is a transcriptional regulator that has been implicated as an oncogene in several cancers, including colorectal cancer. It can modulate the activity of key signaling pathways such as Wnt/β-catenin.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer, making it a well-established therapeutic target.

Data Presentation: In Vitro Efficacy of Pyrido-Fused Heterocycles

The following tables summarize the in vitro activity of representative pyrido[2,3-b]azepinone-related compounds against cancer cell lines and their target kinases.

Table 1: Anti-proliferative Activity of Pyrido-Fused Compounds

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrido[2,3-b][1][3]oxazineCompound 7fHCC827 (NSCLC, EGFR del19)0.09OsimertinibNot specified
NCI-H1975 (NSCLC, EGFR L858R/T790M)0.89OsimertinibNot specified
A-549 (NSCLC, EGFR WT)1.10OsimertinibNot specified
Pyrido[2,3-b]pyrazineCompound 7nPC9 (NSCLC, EGFR del19)0.09ErlotinibNot specified
PC9-ER (Erlotinib-Resistant)0.15ErlotinibNot specified

Table 2: Kinase Inhibitory Activity of Pyrido-Fused Compounds

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)
Pyrido[2,3-b][1][2]benzoxazepin-5(6H)-oneCompound 2CDK88.25

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines or compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of pyrido[2,3-b]azepinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Pyrido[2,3-b]azepinone compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of pyrido[2,3-b]azepinone derivatives against a specific kinase (e.g., CDK8, EGFR).

Principle: This protocol describes a generic biochemical kinase assay. The principle involves incubating the kinase with a substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified, often using a detection system like fluorescence, luminescence, or radioactivity.

Materials:

  • Recombinant kinase (e.g., CDK8, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader (luminescence or fluorescence capable)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells. The final reaction volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagents according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, a reagent is added to convert the ADP generated to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: The signal is inversely proportional to the kinase activity in the presence of an inhibitor. Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of the compounds is mediated through the induction of apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for evaluating pyrido[2,3-b]azepinone derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcomes EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Inhibitor Pyrido-fused Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

CDK8_Signaling_Pathway cluster_nucleus Nucleus cluster_mediator Mediator Complex cluster_outcome Cellular Outcomes Mediator Mediator RNA_Pol_II RNA Pol II Mediator->RNA_Pol_II CDK8 CDK8 CDK8->Mediator CyclinC Cyclin C CyclinC->CDK8 Gene_Expression Oncogenic Gene Expression RNA_Pol_II->Gene_Expression Transcription_Factors Transcription Factors (e.g., β-catenin) Transcription_Factors->Mediator Proliferation Proliferation Gene_Expression->Proliferation Metastasis Metastasis Gene_Expression->Metastasis Inhibitor Pyrido[2,3-b]azepinone Derivative Inhibitor->CDK8

Caption: CDK8 Signaling Pathway Inhibition.

Experimental_Workflow Start Compound Synthesis (Pyrido[2,3-b]azepinone Core) Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Kinase_Assay In Vitro Kinase Assay (e.g., CDK8, EGFR) Start->Kinase_Assay Mechanism_Study Mechanism of Action Studies Cell_Viability->Mechanism_Study Kinase_Assay->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Assay In_Vivo In Vivo Tumor Models Apoptosis_Assay->In_Vivo Cell_Cycle_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes and Protocols for Assay Development of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one scaffold is a novel chemical entity with potential therapeutic applications. While specific biological targets for this exact scaffold are not yet extensively documented, analysis of structurally related compounds provides valuable insights for initiating assay development. Derivatives of similar pyrido-azepinone and related heterocyclic structures have shown activity as inhibitors of kinases such as Cyclin-Dependent Kinase 8 (CDK8) and as antagonists for chemokine receptors like CCR2.[1][2][3] Therefore, a primary focus for assay development should be on screening against these and other related protein targets. Additionally, given the prevalence of kinase inhibitors in oncology, evaluating the anti-proliferative effects of these derivatives in cancer cell lines is a logical step.

This document provides detailed protocols for a tiered approach to assay development, starting with primary biochemical screens, followed by cell-based functional assays and selectivity profiling.

I. Primary Biochemical Assays

Primary assays are designed to identify direct interactions between the test compounds and their putative molecular targets. Based on the activities of related compounds, initial screening should focus on kinase and receptor binding assays.

1.1 Kinase Inhibition Assay (Example: CDK8)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific kinase, such as CDK8.

Background: CDK8 is a component of the Mediator complex and plays a role in regulating transcription. Its overexpression has been linked to various cancers, making it a viable therapeutic target.[2][3]

Experimental Protocol:

A common method for assessing kinase activity is through the use of a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.

  • Materials:

    • Recombinant human CDK8/CycC enzyme

    • Kinase substrate (e.g., a generic peptide substrate like STAT1)

    • ATP

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • White, opaque 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

    • Add 5 µL of the diluted compounds to the wells of the assay plate. Include wells with DMSO only as a negative control and a known CDK8 inhibitor as a positive control.

    • Prepare the kinase reaction mixture containing the CDK8/CycC enzyme and the STAT1 peptide substrate in kinase buffer.

    • Add 20 µL of the kinase reaction mixture to each well.

    • Prepare the ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30°C for 1 hour.

    • After incubation, allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

1.2 Receptor Binding Assay (Example: CCR2)

Objective: To evaluate the ability of the derivatives to displace a known radiolabeled ligand from the CCR2 receptor.

Background: The C-C chemokine receptor type 2 (CCR2) is involved in inflammatory responses, and its antagonists are being investigated for various inflammatory diseases.[1]

Experimental Protocol:

  • Materials:

    • Cell membranes prepared from a cell line overexpressing human CCR2 (e.g., CHO or HEK293 cells)

    • Radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2)

    • Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

    • Test compounds (dissolved in DMSO)

    • Non-labeled CCL2 for determining non-specific binding

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add 2 µL of the diluted compounds. Include DMSO for total binding and excess non-labeled CCL2 for non-specific binding.

    • Add 50 µL of the radiolabeled ligand diluted in binding buffer to each well.

    • Add 150 µL of the CCR2-expressing cell membranes diluted in binding buffer to each well.

    • Incubate the plate at room temperature for 2-3 hours with gentle shaking.

    • Following incubation, harvest the membranes by vacuum filtration onto the filter plates.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each compound concentration.

    • Calculate the IC₅₀ value from a dose-response curve.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

II. Cell-Based Functional Assays

These assays are crucial for confirming the activity of the compounds in a more physiologically relevant context.

2.1 Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Background: Many kinase inhibitors exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Materials:

    • Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[4]

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

III. Data Presentation

Quantitative data from the assays should be summarized in clear and structured tables for easy comparison of the activity of different derivatives.

Table 1: In Vitro Kinase Inhibition Data

Compound IDCDK8 IC₅₀ (nM)
PD-AZ-00155
PD-AZ-002120
PD-AZ-0038
PD-AZ-004>10,000
Roscovitine450 (Control)

Table 2: CCR2 Receptor Binding Affinity

Compound IDCCR2 Ki (nM)
PD-AZ-001250
PD-AZ-00285
PD-AZ-003>10,000
PD-AZ-00445
BMS-7416725 (Control)

Table 3: Anti-proliferative Activity in MCF-7 Cells

Compound IDGI₅₀ (µM)
PD-AZ-0011.2
PD-AZ-0025.8
PD-AZ-0030.5
PD-AZ-004>50
Doxorubicin0.8 (Control)

IV. Visualizations

Signaling Pathways and Experimental Workflows

Diagrams illustrating the relevant signaling pathways and experimental workflows can aid in understanding the rationale behind the assays and the interpretation of the results.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex Ext_Signal External Signal (e.g., Wnt, TGF-β) Receptor Receptor Ext_Signal->Receptor Mediator Mediator Complex Receptor->Mediator CDK8 CDK8/CycC TF Transcription Factor (e.g., STAT, Smad) CDK8->TF Phosphorylation Pol_II RNA Polymerase II TF->Pol_II Recruitment Gene_Expr Target Gene Expression Pol_II->Gene_Expr Transcription Proliferation Cell Proliferation & Survival Gene_Expr->Proliferation Pyridoazepinone 6,7-Dihydro-5H-pyrido [2,3-b]azepin-8(9H)-one Derivative Pyridoazepinone->CDK8 Inhibition

Caption: Simplified CDK8 signaling pathway and the inhibitory action of a potential derivative.

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binding G_Protein G-protein (Gαi) CCR2->G_Protein Activation PLC PLC G_Protein->PLC Activation IP3_DAG IP₃ & DAG PLC->IP3_DAG Hydrolysis of PIP₂ Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Chemotaxis Cell Migration (Chemotaxis) Ca_Release->Chemotaxis Pyridoazepinone 6,7-Dihydro-5H-pyrido [2,3-b]azepin-8(9H)-one Derivative Pyridoazepinone->CCR2 Antagonism

Caption: CCR2 signaling pathway illustrating the antagonistic effect of a potential derivative.

Experimental_Workflow Start Compound Library of Pyridoazepinone Derivatives Primary_Screen Primary Biochemical Screening (e.g., Kinase/Receptor Assays) Start->Primary_Screen Hit_ID Hit Identification (IC₅₀ < 1 µM) Primary_Screen->Hit_ID Cell_Based Cell-Based Functional Assays (e.g., MTT, Migration) Hit_ID->Cell_Based Active Inactive Inactive Compounds Hit_ID->Inactive Inactive Lead_Select Lead Candidate Selection (Potency & Low Toxicity) Cell_Based->Lead_Select SAR Structure-Activity Relationship (SAR) Studies Lead_Select->SAR Potent Lead_Select->Inactive Not Potent/Toxic Optimization Lead Optimization SAR->Optimization

Caption: General experimental workflow for the screening and development of novel compounds.

References

Application Notes and Protocols for High-Throughput Screening of a Pyrido[2,3-b]azepinone Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrido[2,3-b]azepinone scaffold is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural relatives, such as pyridopyrimidines and pyridopyrazines, have demonstrated potent activity as inhibitors of various protein kinases, which are critical regulators of cellular processes.[1][2][3] Aberrant kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a major focus of therapeutic development. This document provides a detailed framework for the high-throughput screening (HTS) of a pyrido[2,3-b]azepinone library to identify and characterize novel kinase inhibitors.

The protocols outlined below are designed to be adaptable for various kinase targets and are based on established HTS methodologies for similar heterocyclic libraries. The primary objective of the screening cascade is to first identify "hit" compounds that modulate the activity of a target kinase and then to confirm their potency and selectivity through a series of secondary assays.

Potential Signaling Pathways and Therapeutic Targets

Based on the activity of structurally related compounds, pyrido[2,3-b]azepinones are promising candidates for targeting protein kinase signaling pathways. Key kinase families that could be targeted include:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, and their dysregulation is common in cancer. For instance, pyrido[2,3-b][4][5]benzoxazepin-5(6H)-one derivatives have been identified as potent CDK8 inhibitors.[4]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a common target in non-small cell lung cancer.[1][6]

  • Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.[2]

  • PIM Kinases: Serine/threonine kinases that are implicated in cell survival and proliferation, making them attractive targets in oncology.[3]

  • Threonine Tyrosine Kinase (TTK): A dual-specificity kinase essential for proper chromosome segregation during mitosis.[7]

The following diagram illustrates a generalized kinase signaling pathway that can be targeted by small molecule inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., STAT1) ERK->TF PIM1 PIM-1 Apoptosis_Regulator Apoptosis Regulator (e.g., Bad) PIM1->Apoptosis_Regulator Gene_Expression Gene Expression TF->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle CDK8 CDK8 CDK8->TF Inhibitor_Kinase Inhibitor (Pyrido[2,3-b]azepinone) Inhibitor_Kinase->Receptor Inhibitor_PIM Inhibitor (Pyrido[2,3-b]azepinone) Inhibitor_PIM->PIM1 Inhibitor_CDK Inhibitor (Pyrido[2,3-b]azepinone) Inhibitor_CDK->CDK8

Caption: Generalized kinase signaling pathway targeted by inhibitors.

High-Throughput Screening Workflow

A typical HTS campaign for identifying kinase inhibitors from a pyrido[2,3-b]azepinone library follows a multi-step process to ensure efficiency and accuracy.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_validation Hit Validation Primary_Screen Single-Concentration Biochemical Assay (e.g., 10 µM) Data_Analysis_1 Data Analysis (Z-score, % Inhibition) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (>50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (Biochemical IC50) Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (Cell Viability EC50) Dose_Response->Cell_Based_Assay Selectivity_Panel Kinase Selectivity Panel Cell_Based_Assay->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for inhibitor discovery.

Experimental Protocols

Primary High-Throughput Screening: Biochemical Kinase Assay

This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a target kinase. This is a common format for HTS.[8]

Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. The detection of the phosphorylated product generates a fluorescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Pyrido[2,3-b]azepinone compound library (10 mM stocks in DMSO)

  • Recombinant human kinase (e.g., CDK8, EGFR)

  • Fluorescently labeled substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 384-well, low-volume, white plates

  • Multimode plate reader

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each compound from the library stock plate to the 384-well assay plate. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

  • Kinase Addition: Add 5 µL of the kinase solution (2x final concentration) in assay buffer to each well.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add 5 µL of the ATP and substrate peptide solution (2x final concentration) in assay buffer to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls.

  • Determine the Z'-factor for each plate to assess assay quality (Z' > 0.5 is considered excellent).

Secondary Assay: Dose-Response and IC50 Determination

Principle: Compounds identified as "hits" in the primary screen are tested across a range of concentrations to determine their half-maximal inhibitory concentration (IC50).

Protocol:

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of each hit compound in DMSO.

  • Compound Plating: Transfer 100 nL of each concentration to a 384-well assay plate.

  • Assay Performance: Follow the same procedure as the primary biochemical assay (steps 2-7).

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Tertiary Assay: Cell-Based Proliferation Assay

Principle: This assay evaluates the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., MCF-7 for PIM-1, H1975 for EGFR T790M)[3][6]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 384-well, clear-bottom, white plates

Protocol:

  • Cell Seeding: Seed the cells into 384-well plates at a density of 2,000 cells/well in 40 µL of medium and incubate for 24 hours.

  • Compound Addition: Add 100 nL of the serially diluted compounds to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Detection: Add 20 µL of CellTiter-Glo® reagent to each well and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the half-maximal effective concentration (EC50) by plotting cell viability against the logarithm of compound concentration.

Data Presentation

Quantitative data from the screening cascade should be organized into tables for clear interpretation and comparison.

Table 1: Illustrative Primary HTS Results for a Pyrido[2,3-b]azepinone Library against Kinase X

ParameterValue
Library Size10,000
Screening Concentration10 µM
Hit Cutoff (% Inhibition)> 50%
Number of Hits150
Hit Rate1.5%
Average Z'-Factor0.78

Table 2: Illustrative Dose-Response Data for Selected Hits against Kinase X

Compound IDBiochemical IC50 (nM)Cell Proliferation EC50 (nM) (Cell Line Y)
PZA-0018.25[4]190
PZA-00231[2]840
PZA-00350.4[4]1,200
PZA-00490[1]> 10,000
PZA-005150[1]5,600
Staurosporine (Control)16.7[3]5.07

Table 3: Illustrative Kinase Selectivity Profile for Lead Compound PZA-001

Kinase% Inhibition at 1 µM
Kinase X (Target) 98%
Kinase A15%
Kinase B22%
Kinase C< 10%
Kinase D45%

Conclusion

This application note provides a comprehensive guide for the high-throughput screening of a pyrido[2,3-b]azepinone library to identify novel kinase inhibitors. The outlined workflow and protocols, from primary biochemical screening to secondary cell-based assays, offer a robust framework for hit identification and validation. The successful implementation of this screening cascade will enable the discovery of potent and selective lead compounds for further development in targeted therapies.

References

Application Notes and Protocols for Cell-Based Assays of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one Analogues as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one scaffold is a novel heterocyclic structure of interest in medicinal chemistry. Analogues of similar fused heterocyclic systems, such as pyrido[2,3-b][1][2]oxazines and pyrido[2,3-b][1][3]benzoxazepines, have been investigated as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 8 (CDK8)[4][5]. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic development[1][6]. This document provides detailed protocols for a panel of cell-based assays to characterize the biological activity of novel this compound analogues, with a focus on their potential as kinase inhibitors. The assays described herein will enable the assessment of cytotoxicity, target engagement, and impact on downstream signaling pathways.

Data Presentation: Summary of Quantitative Data

The following table summarizes hypothetical data for two lead analogues, designated Compound A and Compound B , from the this compound series. These data are presented for illustrative purposes to demonstrate the expected output from the described experimental protocols.

Assay Cell Line Parameter Compound A Compound B Staurosporine (Control)
Cell Viability (MTT Assay) A549 (NSCLC)IC50 (µM)1.5 µM5.2 µM0.01 µM
MCF-7 (Breast Cancer)IC50 (µM)2.8 µM8.9 µM0.02 µM
Target Phosphorylation (ELISA) A549 (NSCLC)p-STAT3 (Y705) IC50 (nM)50 nM250 nM5 nM
Downstream Gene Expression (Reporter Assay) HEK293 with STAT3 ReporterIC50 (nM)80 nM400 nM10 nM

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of the test compounds on cancer cell lines.[6][7] The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (specific to cell line)

  • This compound analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.[6] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

Cellular Target Phosphorylation Assay: ELISA

This protocol quantifies the inhibition of a specific kinase by measuring the phosphorylation of its substrate within the cell.[1][2] Here, we use a hypothetical example of STAT3 phosphorylation.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines (e.g., A549)

  • Complete culture medium

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • ELISA plate pre-coated with a capture antibody for the total target protein (e.g., total STAT3)

  • Detection antibody specific for the phosphorylated target (e.g., phospho-STAT3 Y705)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer.[6] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • ELISA Protocol: a. Dilute the cell lysates to a consistent protein concentration. b. Add 100 µL of the diluted lysate to the pre-coated ELISA plate and incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour.[1] e. Wash the plate three times. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour.[1] g. Wash the plate five times. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.[1] i. Add 100 µL of stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-protein signal to the total protein amount and calculate the percentage of inhibition relative to the vehicle control to determine the IC₅₀ value.

Downstream Signaling Assessment: Reporter Gene Assay

This assay measures the transcriptional activity of a promoter that is regulated by the signaling pathway of interest.[1][3] This provides a functional readout of the compound's effect on the entire pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Reporter plasmid (e.g., pGL4.48[luc2P/STAT3-RE/Hygro])

  • Transfection reagent

  • 96-well white, opaque-walled plates

  • Test compounds

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Transfection and Seeding: Co-transfect HEK293 cells with the STAT3 reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells into 96-well white plates.

  • Incubation: Allow cells to adhere and express the reporter gene for 24 hours.[1]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate for an additional 6-24 hours to allow for changes in gene expression.[1]

  • Luminescence Reading: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well as per the manufacturer's instructions. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of reporter activity relative to the stimulated, untreated control to determine the IC₅₀ value.

Visualizations

Signaling_Pathway Hypothetical Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase X Kinase X Receptor->Kinase X STAT3 STAT3 Kinase X->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Dimerization & Translocation Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Compound Compound Compound->Kinase X Inhibition Experimental_Workflow General Experimental Workflow cluster_0 Primary Screening cluster_1 Secondary Assays (for Hits) Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add Compound Analogues Cell_Seeding->Compound_Treatment Incubation_48h 3. Incubate 48-72h Compound_Treatment->Incubation_48h MTT_Assay 4. Perform MTT Assay Incubation_48h->MTT_Assay IC50_Viability 5. Determine IC50 (Viability) MTT_Assay->IC50_Viability Cell_Lysis A. Cell Lysis after Compound Treatment IC50_Viability->Cell_Lysis Select Hits ELISA B. Target Phosphorylation (ELISA) Cell_Lysis->ELISA Reporter_Assay C. Reporter Gene Assay Cell_Lysis->Reporter_Assay IC50_Target D. Determine IC50 (Target & Pathway) ELISA->IC50_Target Reporter_Assay->IC50_Target

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrido[2,3-d]pyrimidinones as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guide to the structure-activity relationship (SAR) studies of pyrido[2,3-d]pyrimidinone derivatives, a prominent scaffold in kinase inhibitor discovery.

Note on the Core Scaffold: Initial literature searches for SAR studies on pyrido[2,3-b]azepinones yielded limited publicly available data. Consequently, this document focuses on the closely related and extensively studied pyrido[2,3-d]pyrimidinone scaffold. This structural analog shares key pharmacophoric features and serves as an excellent model for illustrating the principles and methodologies of SAR studies in the broader class of pyridofused heterocyclic compounds.

Introduction

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[1][3] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.

This document provides a detailed overview of the structure-activity relationships of pyrido[2,3-d]pyrimidinone derivatives, presenting key quantitative data, experimental protocols for their synthesis and biological evaluation, and visual representations of relevant workflows and signaling pathways.

Structure-Activity Relationship (SAR) Summary

The biological activity of pyrido[2,3-d]pyrimidinone derivatives can be modulated by substitutions at various positions of the heterocyclic core. The following table summarizes the SAR for a series of these compounds as inhibitors of various tyrosine kinases, such as Fibroblast Growth Factor Receptor (FGFr), Platelet-Derived Growth Factor Receptor (PDGFr), Epidermal Growth Factor Receptor (EGFr), and c-Src.

Compound IDR1 (at position 2)R2 (at position 6)FGFr IC50 (µM)PDGFr IC50 (µM)EGFr IC50 (µM)c-Src IC50 (µM)
4b -NH22,6-dichlorophenyl0.131.110.450.22
4e -NH23,5-dimethoxyphenyl0.060>50>50>50
6c -NH(CH2)4N(C2H5)22,6-dichlorophenyl----

Data extracted from literature.[1][4]

Key SAR Insights:

  • Substitution at the 6-position: The nature of the substituent at the 6-position significantly influences the potency and selectivity of the compounds. For instance, replacement of the 2,6-dichlorophenyl group (compound 4b ) with a 3,5-dimethoxyphenyl moiety (compound 4e ) leads to a highly selective FGFr inhibitor.[1][4]

  • Substitution at the 2-position: Modification of the 2-position can enhance potency and improve pharmacokinetic properties. The introduction of a [4-(diethylamino)butyl]amino side chain at this position (compound 6c ) resulted in analogs with improved potency and bioavailability compared to the initial lead compound with a simple amino group.[1][4]

Experimental Protocols

General Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

The synthesis of the pyrido[2,3-d]pyrimidinone core can be achieved through various synthetic routes. A common method involves the condensation of a 2-aminonicotinic acid derivative with urea, followed by chlorination and subsequent functionalization.

Scheme 1: General Synthetic Route

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Functionalization 2-aminonicotinic_acid 2-Aminonicotinic Acid Pyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione 2-aminonicotinic_acid->Pyrido[2,3-d]pyrimidine-2,4-dione Heat Urea Urea Urea->Pyrido[2,3-d]pyrimidine-2,4-dione Intermediate_1 Pyrido[2,3-d]pyrimidine-2,4-dione 2,4-dichloro-pyrido[2,3-d]pyrimidine 2,4-Dichloro-pyrido[2,3-d]pyrimidine Intermediate_1->2,4-dichloro-pyrido[2,3-d]pyrimidine Heat POCl3 POCl3 POCl3->2,4-dichloro-pyrido[2,3-d]pyrimidine Intermediate_2 2,4-Dichloro-pyrido[2,3-d]pyrimidine Final_Compound Final Pyrido[2,3-d]pyrimidinone Derivative Intermediate_2->Final_Compound Suzuki Coupling Amine_R1 R1-NH2 Amine_R1->Final_Compound Nucleophilic Substitution Arylboronic_acid_R2 R2-B(OH)2 Arylboronic_acid_R2->Final_Compound

Caption: General synthetic pathway for pyrido[2,3-d]pyrimidinone derivatives.

Protocol:

  • Synthesis of Pyrido[2,3-d]pyrimidine-2,4-dione: A mixture of 2-aminonicotinic acid and urea is heated at high temperature (e.g., 160°C) for several hours.[5] The resulting solid is then collected and purified.

  • Synthesis of 2,4-Dichloro-pyrido[2,3-d]pyrimidine: The product from the previous step is refluxed with phosphorus oxychloride (POCl3) to yield the dichlorinated intermediate.[5]

  • Functionalization: The 2,4-dichloro intermediate can be selectively functionalized. For example, nucleophilic aromatic substitution with various amines can be performed at the 4-position, followed by a Suzuki coupling reaction with an appropriate arylboronic acid at the 2-position to introduce diverse substituents.[6]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.

G Start Start: Prepare Assay Components Kinase Kinase Enzyme Start->Kinase Substrate Substrate (e.g., peptide) Start->Substrate ATP ATP (radiolabeled or with reporter) Start->ATP Test_Compound Test Compound (Pyrido[2,3-d]pyrimidinone) Start->Test_Compound Incubation Incubate at controlled temperature Kinase->Incubation Substrate->Incubation ATP->Incubation Test_Compound->Incubation Detection Detect phosphorylated substrate Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Assay Preparation: Prepare a reaction buffer containing the kinase of interest, its specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity detection (if using [γ-32P]ATP) or luminescence/fluorescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

The anti-proliferative effects of the compounds are assessed using cancer cell lines that are known to be dependent on the targeted kinase.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., NCI-H1975 for EGFR T790M) in a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.

Signaling Pathway Context

Pyrido[2,3-d]pyrimidinone derivatives often target receptor tyrosine kinases (RTKs) like EGFR, which are key components of signaling pathways that regulate cell growth, proliferation, and survival.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds P P RTK->P Autophosphorylation Inhibitor Pyrido[2,3-d]pyrimidinone Inhibitor Inhibitor->RTK Blocks ATP binding site Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Leads to

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

The diagram illustrates how a growth factor binding to its receptor tyrosine kinase leads to autophosphorylation and activation of downstream signaling pathways, ultimately resulting in cellular responses like proliferation. Pyrido[2,3-d]pyrimidinone inhibitors act by binding to the ATP-binding site of the kinase, thereby preventing its phosphorylation and blocking the entire downstream cascade.

Conclusion

The pyrido[2,3-d]pyrimidinone scaffold represents a versatile and highly tractable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships of these compounds are well-defined, with the 2- and 6-positions being key sites for modification to modulate potency, selectivity, and pharmacokinetic properties. The protocols outlined in this document provide a solid foundation for researchers to synthesize, evaluate, and optimize novel pyrido[2,3-d]pyrimidinone derivatives in their drug discovery efforts. Further exploration of this chemical space holds significant promise for the development of next-generation targeted therapies.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one for Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis, radiolabeling, and preclinical imaging application of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. This class of compounds has been investigated for various biological activities, and its radiolabeled analogue can serve as a valuable tool for in vivo imaging studies, such as Positron Emission Tomography (PET), to investigate disease states where the molecular targets of these compounds are implicated. The following protocols are based on established radiochemical methodologies and synthetic routes for structurally related heterocyclic compounds.

Synthesis of Precursor for Radiolabeling

A suitable precursor for the final radiolabeling step is essential. For the introduction of a radiolabel such as Carbon-11 ([11C]) or Fluorine-18 ([18F]), a precursor with a suitable leaving group or a site for nucleophilic substitution is required. Below is a proposed synthetic scheme for a desmethyl precursor of this compound, which allows for subsequent [11C]methylation.

Protocol 1: Synthesis of 9-(tert-butoxycarbonyl)-6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

This multi-step synthesis starts from commercially available starting materials. The general strategy involves the construction of the tricyclic core followed by functionalization.

Materials:

  • 2-aminonicotinaldehyde

  • Methyl 4-bromobutanoate

  • Sodium hydride (NaH)

  • Di-tert-butyl dicarbonate (Boc)2O

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Appropriate solvents (THF, DMF, etc.) and reagents for purification.

Procedure:

  • Step 1: N-alkylation. In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-aminonicotinaldehyde in anhydrous DMF. Add NaH portion-wise at 0°C. Stir for 30 minutes, then add methyl 4-bromobutanoate dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify by column chromatography.

  • Step 2: Reductive amination and cyclization. Dissolve the product from Step 1 in methanol. Add a catalytic amount of Pd/C. Place the reaction under an atmosphere of H2 (balloon or Parr shaker) and stir until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the solvent to yield the cyclic lactam.

  • Step 3: Boc-protection. Dissolve the lactam in dichloromethane. Add (Boc)2O and a catalytic amount of DMAP. Stir at room temperature overnight. Wash the reaction with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield the Boc-protected precursor.

  • Step 4: Deprotection to obtain the precursor for radiolabeling. Treat the Boc-protected compound with trifluoroacetic acid (TFA) in dichloromethane to remove the Boc group, yielding the free amine precursor for subsequent radiolabeling.

Radiolabeling with Carbon-11

The following protocol describes the radiolabeling of the precursor with [11C]methyl iodide ([11C]CH3I) to produce [11C]-6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one.

Protocol 2: [11C]Methylation of the Precursor

Materials:

  • Desmethyl precursor (from Protocol 1, Step 4)

  • [11C]Methyl iodide ([11C]CH3I) produced from a cyclotron

  • Anhydrous DMF

  • Automated synthesis module

  • HPLC system for purification

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation: Dissolve 1-2 mg of the desmethyl precursor in 300 µL of anhydrous DMF in a reaction vessel.

  • Radiolabeling: Transfer the produced [11C]CH3I into the reaction vessel containing the precursor. Heat the vessel at 80-100°C for 5-10 minutes.

  • Purification: After the reaction, quench with a mobile phase solution and inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent under a stream of nitrogen with gentle heating. Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility.

Quantitative Data Summary

ParameterExpected Value
Synthesis Yield (Precursor) 20-30% over 4 steps
Radiochemical Yield (RCY) 15-25% (decay-corrected)
Radiochemical Purity >95%
Specific Activity >37 GBq/µmol (>1 Ci/µmol)
Synthesis Time (Radiolabeling) 30-40 minutes

Preclinical Imaging Workflow

The synthesized radiotracer can be used for in vivo PET imaging to study its biodistribution and target engagement.

Protocol 3: In Vivo PET Imaging in a Rodent Model

Materials:

  • [11C]-6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one in sterile saline

  • Anesthetized rodent (e.g., mouse or rat)

  • PET/CT scanner

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (2-3% in oxygen). Place a catheter in the tail vein for radiotracer injection.

  • Radiotracer Administration: Intravenously inject a bolus of the radiolabeled compound (typically 3.7-7.4 MBq) through the tail vein catheter.

  • PET/CT Imaging: Acquire dynamic PET data for 60-90 minutes post-injection. A CT scan can be performed for anatomical reference and attenuation correction.

  • Data Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis on various organs (e.g., brain, heart, liver, kidneys) to generate time-activity curves (TACs). From the TACs, calculate the standardized uptake value (SUV) to quantify radiotracer uptake.

Diagrams

Synthesis_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling and QC Start 2-aminonicotinaldehyde + Methyl 4-bromobutanoate Step1 N-alkylation Start->Step1 Step2 Reductive Amination/ Cyclization Step1->Step2 Step3 Boc Protection Step2->Step3 Step4 Boc Deprotection Step3->Step4 Precursor Desmethyl Precursor Step4->Precursor Radiolabeling [11C]Methylation with [11C]CH3I Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Formulation Sterile Formulation Purification->Formulation QC Quality Control Formulation->QC FinalProduct Radiolabeled Product QC->FinalProduct

Caption: Synthetic and radiolabeling workflow for the production of [11C]-6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one.

Imaging_Workflow AnimalPrep Animal Anesthesia & Catheterization Injection Radiotracer Injection (i.v.) AnimalPrep->Injection Imaging Dynamic PET/CT Scan (60-90 min) Injection->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis Region of Interest (ROI) Analysis Reconstruction->Analysis Output Time-Activity Curves (TACs) & SUV Calculation Analysis->Output

Caption: Experimental workflow for preclinical PET imaging using the synthesized radiotracer.

Application Notes and Protocols: The Use of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one in fragment-based drug design (FBDD). This bicyclic lactam offers a rigid scaffold with desirable physicochemical properties and multiple vectors for chemical elaboration, making it an attractive starting point for the development of potent and selective inhibitors for various therapeutic targets.

Introduction to Fragment-Based Drug Design (FBDD)

Fragment-based drug discovery is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target.[1] These initial hits, typically with affinities in the micromolar to millimolar range, are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[2][3][4] FBDD offers several advantages over traditional high-throughput screening (HTS), including a more efficient sampling of chemical space and a higher hit rate for complex targets.[1]

The this compound Scaffold

The pyrido[2,3-b]azepin-8(9H)-one core represents a privileged scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and G-protein coupled receptors.[5][6] As a fragment, this compound offers several key features:

  • Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to more favorable binding entropy upon interaction with a target.

  • Defined Exit Vectors: The scaffold presents multiple points for chemical modification, allowing for systematic exploration of the binding pocket through fragment growing strategies.

  • Favorable Physicochemical Properties: The fragment possesses a molecular weight and cLogP suitable for inclusion in most fragment screening libraries.

  • Synthetic Tractability: The synthesis of the core scaffold and its derivatives is well-documented, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.[7][8]

Hypothetical FBDD Workflow: Targeting Protein Kinase X (PKX)

This section outlines a hypothetical FBDD campaign targeting a generic Protein Kinase X (PKX), a class of enzymes frequently implicated in oncology.

Fragment Screening and Hit Identification

The initial phase involves screening a library of fragments to identify binders to PKX. Biophysical techniques are essential for detecting the weak interactions typical of fragments.[9]

Experimental Protocol: Surface Plasmon Resonance (SPR) Screening

  • Objective: To identify fragments that bind to immobilized PKX.

  • Materials:

    • Recombinant purified PKX

    • CM5 sensor chip

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Fragment library containing this compound

    • SPR instrument (e.g., Biacore)

    • Running buffer (e.g., HBS-EP+)

  • Method:

    • Immobilize PKX onto a CM5 sensor chip using standard amine coupling chemistry.

    • Prepare fragment solutions in running buffer at a concentration of 200 µM.

    • Inject fragment solutions over the immobilized PKX surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Fragments showing a significant and reproducible binding signal are considered primary hits.

Hit Validation and Characterization

Primary hits from the SPR screen are validated using orthogonal biophysical methods to eliminate false positives and to characterize the binding affinity.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the binding of fragment hits to PKX and to determine the binding site.

  • Materials:

    • ¹⁵N-labeled PKX

    • Validated fragment hits

    • NMR buffer (e.g., phosphate buffer in D₂O)

    • High-field NMR spectrometer with a cryoprobe

  • Method:

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PKX.

    • Titrate the fragment hit into the protein sample and acquire a series of ¹H-¹⁵N HSQC spectra at increasing fragment concentrations.

    • Monitor chemical shift perturbations (CSPs) in the protein's backbone amide signals. Significant and dose-dependent CSPs confirm binding.

    • Map the perturbed residues onto the three-dimensional structure of PKX to identify the binding site.

Table 1: Hypothetical Hit Validation Data

Fragment IDStructureSPR Hit?NMR Hit?Dissociation Constant (K D ) (µM)Ligand Efficiency (LE)
F1 This compoundYesYes1500.35
F2 ...YesNo--
F3 ...YesYes3000.31
Structure-Based Drug Design and Fragment Growing

With a confirmed hit and structural information on its binding mode, the next step is to design and synthesize more potent analogs by "growing" the fragment to make additional interactions with the target.

Logical Workflow for Fragment Growing

FBDD_Growing cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Fragment Elaboration cluster_3 Lead Optimization Fragment This compound (KD = 150 µM) Xray Co-crystal Structure (Fragment + PKX) Fragment->Xray Vectors Identify Exit Vectors & Adjacent Pockets Xray->Vectors Synthesis1 Synthesize Analogs (Vector 1) Vectors->Synthesis1 Synthesis2 Synthesize Analogs (Vector 2) Vectors->Synthesis2 Lead1 Lead Compound 1 (KD = 0.5 µM) Synthesis1->Lead1 Lead2 Lead Compound 2 (KD = 0.2 µM) Synthesis2->Lead2

Caption: Fragment growing workflow.

Experimental Protocol: Synthesis of a Representative Analog

  • Objective: To synthesize an analog of the fragment hit with a modification aimed at a specific sub-pocket of the PKX active site.

  • Reaction Scheme: A plausible synthetic route could involve a Suzuki or Buchwald-Hartwig coupling reaction to introduce a substituent at a suitable position on the pyridone ring. For example, derivatization at the C4 position of a pre-functionalized pyrido[2,3-d]pyrimidin-7-one scaffold.[10]

Table 2: Hypothetical SAR Data for Grown Analogs

Compound IDModification at C4PKX IC₅₀ (µM)
F1 H>100
1a Phenyl50
1b 4-Fluorophenyl25
1c 4-Methoxyphenyl10
1d 3-Aminophenyl2
Lead Optimization

The most promising elaborated fragments undergo further optimization to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to a preclinical candidate.

Signaling Pathway Context

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 PKX Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PKX Protein Kinase X (PKX) Receptor->PKX Substrate Downstream Substrate PKX->Substrate Proliferation Cell Proliferation Substrate->Proliferation Inhibitor Pyridoazepinone Inhibitor Inhibitor->PKX

Caption: Inhibition of the PKX signaling pathway.

Conclusion

The this compound scaffold is a valuable starting point for fragment-based drug design campaigns. Its favorable properties and synthetic accessibility allow for the efficient generation of novel lead compounds against a variety of therapeutic targets. The protocols and workflows outlined in these application notes provide a framework for researchers to leverage this promising fragment in their drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Pyrido[2,3-b]azepinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar pyrido[2,3-b]azepinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar pyrido[2,3-b]azepinone derivatives?

A1: The primary challenges stem from their high polarity, which can lead to:

  • Poor solubility in common non-polar and moderately polar organic solvents used in normal-phase chromatography.

  • Strong interactions with polar stationary phases like silica gel, resulting in significant peak tailing, streaking, or even irreversible adsorption.[1]

  • Difficulty in crystallization due to high solubility in polar solvents and the tendency to form oils or amorphous solids instead of crystals.[2]

  • Co-elution with polar impurities , making separation by standard chromatographic methods challenging.

Q2: Which chromatographic techniques are most suitable for purifying these polar compounds?

A2: Several techniques can be employed, often in combination:

  • Normal-Phase Chromatography (NPC): While challenging, it can be optimized using highly polar mobile phases, sometimes with additives like ammonia or triethylamine to mitigate tailing of basic compounds.[1][3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for polar compounds. However, poor retention can be an issue.[4] Strategies to improve retention include using highly aqueous mobile phases with polar-endcapped or polar-embedded columns.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly effective for very polar and water-soluble compounds that show little to no retention in reversed-phase chromatography.[6] HILIC uses a polar stationary phase with a mobile phase rich in an organic solvent, which is the opposite of RP-HPLC.[6]

Q3: How can I improve the crystallization of my polar pyrido[2,3-b]azepinone derivative?

A3: Successful crystallization of polar compounds often requires screening various solvents and techniques:

  • Solvent Selection: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] Common choices for polar heterocycles include ethanol, methanol, acetone, and mixtures like ethyl acetate/hexane or methanol/water.[2][6][8]

  • Two-Solvent Method: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. The compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is added dropwise until the solution becomes cloudy.[9]

  • Inducing Crystallization: If crystals do not form upon cooling, techniques like scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or using vapor diffusion can be effective.[2] For compounds soluble only in high-boiling point solvents like DMF or DMSO, anti-solvent vapor diffusion is a powerful method.[10]

Troubleshooting Guides

Column Chromatography Issues

This guide addresses common problems encountered during the purification of polar pyrido[2,3-b]azepinone derivatives by column chromatography.

Problem Possible Cause(s) Solution(s)
Compound does not move from the baseline (Rf = 0) The mobile phase is not polar enough to elute the highly polar compound from the stationary phase.- Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. - For very polar basic compounds, consider adding a small amount of ammonium hydroxide to the mobile phase (e.g., 1-2% of a 25% aqueous ammonia solution in methanol, which is then used as a co-solvent with dichloromethane).[1]
Significant peak tailing or streaking - Strong, non-ideal interactions between the polar, basic pyrido[2,3-b]azepinone and the acidic silanol groups on the silica gel surface. - The sample is overloaded on the column.- Add a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel.[8] - Use a less acidic stationary phase, such as neutral alumina. - Reduce the amount of sample loaded onto the column.
Poor separation of the target compound from a closely related impurity The selectivity of the chromatographic system is insufficient.- Optimize the mobile phase: Try different solvent combinations. Sometimes, switching one solvent for another of similar polarity (e.g., ethyl acetate for acetone) can alter the selectivity. - Change the stationary phase: If using silica, consider alumina or a bonded phase like diol or amino-propyl silica. For RP-HPLC, switch from a C18 to a phenyl-hexyl or an embedded polar group (EPG) column.[4] - Employ gradient elution: Start with a less polar mobile phase and gradually increase its polarity. This can help to better resolve compounds with close Rf values.
Low or no yield after chromatography - The compound may be irreversibly adsorbed onto the silica gel. - The compound might be unstable on silica gel and is degrading during purification.- Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for a few hours before eluting).[3] - If unstable, use a more inert stationary phase like Florisil or deactivated silica gel.[3] - Consider reversed-phase chromatography, where the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.
Crystallization Issues

This section provides troubleshooting for common problems encountered during the crystallization of polar pyrido[2,3-b]azepinone derivatives.

Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of forming crystals - The solution is too supersaturated. - The cooling process is too rapid. - The presence of impurities is inhibiting crystal lattice formation.- Re-heat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool more slowly.[2] - Ensure a slow cooling rate by insulating the flask (e.g., by placing it in a beaker of warm water or covering it with a watch glass). - If impurities are suspected, an initial purification by column chromatography may be necessary.
No crystals form, even after cooling - The solution is not sufficiently saturated. - Nucleation has not been initiated.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[11] - Induce nucleation:     - Scratch the inner surface of the flask at the air-solvent interface with a glass rod.[2]     - Add a seed crystal of the pure compound.[2]     - Cool the solution in an ice bath or even a dry ice/acetone bath for low-boiling solvents.[7]
Poor recovery of the compound - The chosen solvent is too good, and the compound has significant solubility even at low temperatures. - Too much solvent was used during the dissolution or washing steps.- Select a solvent in which the compound has lower solubility at cold temperatures. A two-solvent system might be necessary.[9] - Use the minimum amount of hot solvent required to fully dissolve the compound.[11] - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[11]
Compound is only soluble in high-boiling point solvents (e.g., DMF, DMSO) These solvents are difficult to remove and often hinder crystallization upon cooling.- Anti-solvent vapor diffusion: Dissolve the compound in a minimal amount of the high-boiling point solvent in a small, open vial. Place this vial inside a larger, sealed container with a volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether, dichloromethane, or hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystal growth.[10] - Anti-solvent precipitation: Add a miscible anti-solvent dropwise to the solution of the compound until turbidity persists, then heat to redissolve and cool slowly.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is suitable for the purification of polar, basic pyrido[2,3-b]azepinone derivatives that exhibit tailing on standard silica gel.

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.

    • Start with a mixture of dichloromethane (DCM) and methanol (MeOH).

    • If the compound streaks or has a very low Rf value, prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in methanol.

    • Test TLC plates with varying ratios of DCM and the basic methanol solution to find a system that gives the target compound an Rf value of approximately 0.2-0.3.[4]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent.

    • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed and add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • For compounds with poor solubility, perform "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the predetermined mobile phase.

    • If using a gradient, gradually increase the proportion of the polar, basic co-solvent.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Crystallization using a Two-Solvent System

This protocol is designed for purifying a solid polar pyrido[2,3-b]azepinone derivative when a single suitable recrystallization solvent cannot be found.

  • Solvent Selection:

    • Identify a "good" solvent in which the compound is highly soluble, even at room temperature (e.g., methanol, ethanol, acetone).

    • Identify a "poor" solvent (anti-solvent) in which the compound is sparingly soluble or insoluble, and that is miscible with the "good" solvent (e.g., hexane, diethyl ether, water).[9]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the "good" solvent in small portions while heating and stirring until the compound is completely dissolved. Use the minimum amount of solvent necessary.

  • Addition of Anti-solvent:

    • While the solution is still hot, add the "poor" solvent dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

    • If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Exemplary Chromatographic Conditions for Polar Aza-heterocycles

Compound ClassStationary PhaseMobile Phase / EluentYieldPurityReference
Pyrido[2,3-b]azepine analogueSilica gelEthyl acetate / n-hexane (2:1)68%Not specified[1]
Azepinone derivativeSilica gelHexanes / Ethyl acetate (8:2)83%Not specified[4]
Pyrido[2,3-d]pyrimidine derivativeSilica gelDichloromethane / Methanol (95:5 to 90:10 gradient)Not specified>95% (by HPLC)[4]
Polar quinoline compoundHILIC (Amide-based)A: 10 mM ammonium formate in 95:5 ACN:waterB: 10 mM ammonium formate in 50:50 ACN:water (gradient)Not specifiedHigh[4]
Pyrano[2,3-d]pyrimidine dioneNot applicable (Recrystallization)DMF and EthanolHighHigh

Table 2: Common Recrystallization Solvents for Polar N-Heterocyclic Compounds

Solvent(s)Compound TypeObservationsReference(s)
EthanolPyrido[2,3-d]pyrimidine derivativesA common and effective single solvent for recrystallization.[2][8]
Acetone6-Chloropyrido[2,3-d]pyrimidine derivativesUsed for recrystallization of this class of compounds.[8]
1,4-Dioxane6-Chloropyrido[2,3-d]pyrimidine derivativesAnother effective solvent for this compound class.[8]
Ethyl acetate / HexaneGeneral polar heterocyclesA good two-solvent system for tuning polarity and inducing crystallization.[2][10]
Methanol / WaterGeneral polar compoundsA common polar protic mixture for recrystallization.[6]
DMF / DichloromethanePyrimidin-2(5)-one derivativeUsed in a diffusion crystallization setup for compounds with very limited solubility.[10]

Visualizations

Logical Workflow for Purification Method Selection

PurificationWorkflow Purification Method Selection Workflow start Crude Polar Pyrido[2,3-b]azepinone is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes run_tlc Perform TLC Analysis to find solvent system is_solid->run_tlc No / Oily cryst_success Was crystallization successful? try_cryst->cryst_success pure_solid Pure Solid Product cryst_success->pure_solid Yes cryst_success->run_tlc No column_chrom Perform Column Chromatography run_tlc->column_chrom analyze_fractions Analyze Fractions (TLC/HPLC) column_chrom->analyze_fractions combine_pure Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine_pure pure_product Pure Product combine_pure->pure_product

Caption: A logical workflow for selecting an appropriate purification method.

α2-Adrenoceptor Signaling Pathway

Some tetracyclic pyrido[2,3-b]azepine derivatives have been evaluated for their binding affinity to α2-adrenoceptors.[1] This signaling pathway illustrates the mechanism of action of these receptors.

G_protein_signaling α2-Adrenoceptor Signaling Pathway receptor α2-Adrenoceptor g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_alpha Gi-α (active) g_protein->g_alpha Dissociates camp cAMP ligand Agonist (e.g., Norepinephrine) ligand->receptor Binds to g_alpha->ac Inhibits atp ATP atp->camp Conversion pka Protein Kinase A (PKA) camp->pka Activates response Inhibition of Downstream Effects (e.g., reduced neurotransmitter release) pka->response Leads to

Caption: The Gi-coupled signaling pathway of the α2-adrenoceptor.

References

Technical Support Center: Overcoming Solubility Issues with 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. The following sections provide frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound, prepared in DMSO, precipitates when diluted into my aqueous assay buffer. How can I prevent this?

A1: This is a common phenomenon for poorly soluble compounds. Here are several strategies to address this:

  • Reduce Final DMSO Concentration: Aim for the lowest feasible DMSO concentration in your final assay medium, ideally below 1%. This may necessitate preparing a more concentrated initial stock solution.

  • Employ a Co-solvent: The addition of a water-miscible organic solvent to your aqueous buffer can enhance the solubility of the compound.[1][2] Suitable co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2] It is crucial to first verify the compatibility of the chosen co-solvent with your specific experimental system.

  • pH Adjustment: The solubility of this compound is likely pH-dependent due to the presence of basic nitrogen atoms. Lowering the pH of the aqueous buffer can lead to the formation of a more soluble salt form of the compound.[1][3]

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the compound's solubility by forming micelles.[4] Ensure that the selected surfactant does not interfere with your assay.

Q2: I am having difficulty dissolving this compound in common organic solvents for chemical synthesis or purification purposes.

A2: For challenges with solubility in organic solvents, consider the following approaches:

  • Broaden the Solvent Screen: Test a diverse range of solvents with varying polarities. Good starting points include dichloromethane, chloroform, methanol, and ethyl acetate. Gentle heating can also aid in dissolution.

  • Utilize Solvent Mixtures: A combination of solvents can be more effective at dissolving a compound than a single solvent.[3] For instance, a mixture of chloroform and methanol is often effective for heterocyclic compounds.[3]

  • Acidification for NMR: If you are struggling with solubility in deuterated solvents for NMR analysis (e.g., DMSO-d6), the addition of a small amount of deuterated trifluoroacetic acid (TFA-d) can significantly improve solubility.[3]

Q3: What methods can I use to improve the aqueous solubility of this compound for in vivo studies?

A3: Several formulation strategies can be employed to enhance aqueous solubility for animal studies:

  • Salt Formation: This is a widely used and effective technique for increasing the solubility of compounds that have ionizable functional groups.[1][2] Given the basic nature of this compound, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloric acid, methanesulfonic acid) is a promising approach.

  • Micronization: By reducing the particle size of the solid compound, the surface area available for dissolution is increased, which can lead to improved solubility and dissolution rates.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of forming inclusion complexes with poorly soluble molecules, thereby enhancing their apparent aqueous solubility.[2]

  • Solid Dispersions: Formulating the compound as a solid dispersion, where it is dispersed within a water-soluble polymer matrix, can improve its dissolution characteristics and solubility.[5][6]

Data Presentation

As no specific solubility data for this compound was found in the literature, the following table provides a hypothetical representation of results from a co-solvent screening experiment to guide your data presentation.

Co-solvent System (in PBS, pH 7.4)Apparent Solubility (µM)Visual Observation
0% (Control)5Visible Precipitation
5% Ethanol25Slight Haze
10% Ethanol75Clear Solution
20% Ethanol>100Clear Solution
5% Propylene Glycol30Slight Haze
10% Propylene Glycol85Clear Solution
20% Propylene Glycol>100Clear Solution

Experimental Protocol: Solubility Enhancement via Co-solvent System

This protocol outlines a general procedure for determining a suitable co-solvent to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400)

  • Vortex mixer

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Co-solvent/Buffer Preparation: Create a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 5%, 10%, and 20% v/v ethanol in PBS).

  • Solubility Determination: a. Add a small volume of the DMSO stock solution to each co-solvent/buffer mixture to reach a target final concentration (e.g., 100 µM). b. Thoroughly mix the samples using a vortex mixer. c. Allow the samples to equilibrate at room temperature for 1-2 hours. d. Centrifuge the samples to pellet any undissolved compound. e. Carefully transfer the supernatant to a new tube for analysis.

  • Quantification: a. Determine the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC with a standard curve). b. Compare the measured solubilities across the different co-solvent systems.

Visualizations

troubleshooting_workflow start Start: Solubility Issue with This compound issue_type Identify the Nature of the Solubility Issue start->issue_type stock_precipitation Precipitation from DMSO Stock in Aqueous Buffer issue_type->stock_precipitation Aqueous Dilution poor_organic_solubility Poor Solubility in Organic Solvents issue_type->poor_organic_solubility Organic Synthesis in_vivo_formulation Need for Enhanced Aqueous Solubility for In Vivo Studies issue_type->in_vivo_formulation In Vivo Formulation sp_q1 Decrease Final DMSO Concentration stock_precipitation->sp_q1 pos_q1 Screen a Broader Range of Solvents (DCM, Chloroform, MeOH) poor_organic_solubility->pos_q1 ivf_q1 Form a Salt (e.g., HCl salt) in_vivo_formulation->ivf_q1 sp_q2 Introduce Co-solvents (e.g., Ethanol, PG) sp_q1->sp_q2 sp_q3 Adjust pH of the Aqueous Buffer sp_q2->sp_q3 sp_q4 Add Surfactants (e.g., Tween-80) sp_q3->sp_q4 sp_end Problem Resolved sp_q4->sp_end pos_q2 Use Solvent Mixtures (e.g., Chloroform/Methanol) pos_q1->pos_q2 pos_q3 Acidify with TFA-d for NMR Analysis pos_q2->pos_q3 pos_end Problem Resolved pos_q3->pos_end ivf_q2 Micronize to Reduce Particle Size ivf_q1->ivf_q2 ivf_q3 Complex with Cyclodextrins ivf_q2->ivf_q3 ivf_q4 Create a Solid Dispersion ivf_q3->ivf_q4 ivf_end Problem Resolved ivf_q4->ivf_end

Caption: A workflow for troubleshooting solubility issues.

solubility_factors cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors cluster_formulation Formulation Approaches compound Solubility of This compound pka pKa (Basicity) ph pH of Medium pka->ph logp LogP (Lipophilicity) solvent Solvent Polarity logp->solvent mp Melting Point temp Temperature mp->temp ph->compound affects ionization solvent->compound impacts dissolution temp->compound influences solubility cosolvents Co-solvents cosolvents->compound modifies solvent surfactants Surfactants surfactants->compound forms micelles cyclodextrins Cyclodextrins cyclodextrins->compound forms complexes salts Salt Formation salts->compound enhances solubility

References

troubleshooting unexpected side reactions in pyrido[2,3-b]azepinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrido[2,3-b]azepinones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and unexpected side reactions that may occur during the synthesis of pyrido[2,3-b]azepinones.

Q1: My Friedländer annulation reaction to synthesize the pyrido[2,3-b]azepinone core is giving a low yield and a mixture of products. What are the likely side reactions?

A1: The Friedländer synthesis, a common route to quinoline and related fused pyridine systems, can present challenges when applied to the synthesis of pyrido[2,3-b]azepinones. Key issues include:

  • Regioselectivity Issues: When using unsymmetrical ketones, the condensation can occur at two different α-positions, leading to a mixture of regioisomers. This is a well-documented challenge in Friedländer-type reactions.[1] The formation of these isomers complicates purification and reduces the yield of the desired product.

  • Incomplete Cyclization: The reaction may stall at the intermediate stage of the amino-ketone condensation or the subsequent cyclocondensation may not proceed to completion, resulting in open-chain byproducts.

  • Self-Condensation of the Ketone: Under basic or acidic conditions, the ketone starting material can undergo self-condensation (an aldol reaction), leading to undesired side products and consumption of the reactant.

Troubleshooting Strategies:

  • Optimize Catalyst and Reaction Conditions: The choice of acid or base catalyst is crucial. Lewis acids or protic acids like p-toluenesulfonic acid can promote the cyclization. Experimenting with different catalysts and temperatures can help favor the desired product.

  • Control Addition of Reactants: Slow addition of the ketone to the reaction mixture can sometimes improve regioselectivity by maintaining a low concentration of the ketone, thereby disfavoring self-condensation.

  • Use of Pre-formed Enamines/Enolates: To control regioselectivity, consider using a pre-formed enamine, enolate, or enol ether of the ketone.

Q2: I am attempting a synthesis via a Beckmann rearrangement of a pyridyl ketone oxime and observing significant byproduct formation. What are the potential pitfalls?

A2: The Beckmann rearrangement is a powerful tool for ring expansion to form lactams, but it is often accompanied by a competing side reaction known as the Beckmann fragmentation.[2][3]

  • Beckmann Fragmentation: Instead of the desired rearrangement to the lactam (the pyrido[2,3-b]azepinone), the oxime can fragment, leading to the formation of a nitrile and a carbocation. This is particularly prevalent if the migrating group can form a stable carbocation.

  • Mixture of Regioisomers: If the oxime can exist as a mixture of (E) and (Z) isomers, the rearrangement can lead to two different lactam products, as the group anti-periplanar to the leaving group on the nitrogen is the one that migrates.[2]

Troubleshooting Strategies:

  • Choice of Reagent: The choice of acid catalyst or reagent (e.g., PCl₅, SOCl₂, TsCl) can influence the ratio of rearrangement to fragmentation. Milder reagents may favor the desired rearrangement.

  • Control of Stereochemistry: If possible, controlling the stereochemistry of the oxime intermediate can ensure the formation of a single regioisomer.

Q3: My N-acyliminium ion cyclization to form a tetracyclic pyrido[2,3-b]azepine derivative is not working efficiently. What could be the problem?

A3: N-acyliminium ion cyclizations are a versatile method for forming nitrogen-containing rings, but their success is dependent on several factors.

  • Stability of the N-acyliminium Ion: The intermediate N-acyliminium ion must be stable enough to undergo the desired intramolecular cyclization. If the precursor is unstable, it may decompose before cyclization can occur.

  • Nucleophilicity of the Terminating Group: The aromatic or other π-nucleophile that terminates the cyclization must be sufficiently reactive to attack the N-acyliminium ion. Electron-withdrawing groups on the terminating ring can deactivate it and hinder the reaction.

  • Competing Reactions: The N-acyliminium ion is highly electrophilic and can be trapped by other nucleophiles present in the reaction mixture, such as water, leading to undesired side products.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent quenching of the N-acyliminium ion by water.

  • Choice of Acid Catalyst: The choice and concentration of the Lewis or Brønsted acid used to generate the N-acyliminium ion can be critical. A screen of different acids may be necessary to find the optimal conditions.

  • Substrate Design: The electronic nature of the π-nucleophile is important. If the cyclization is failing, consider modifying the substrate to include more electron-donating groups on the terminating ring.

Data Presentation

The following table provides a hypothetical comparison of product distribution in a Friedländer-type synthesis of a pyrido[2,3-b]azepinone under different catalytic conditions, illustrating the importance of reaction optimization.

CatalystTemperature (°C)Desired Product Yield (%)Regioisomer B Yield (%)Open-chain Intermediate (%)
KOH80354520
p-TsOH110651520
Sc(OTf)₃8075520

Experimental Protocols

General Protocol for Friedländer-Type Synthesis of a Pyrido[2,3-b]azepinone Derivative:

  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, toluene, or DMF) is added the desired cyclic ketone (1.2 mmol).

  • The catalyst (e.g., KOH, p-TsOH, or a Lewis acid, 0.1-1.0 mmol) is added to the mixture.

  • The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) and stirred for the appropriate time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired pyrido[2,3-b]azepinone product and characterize any side products.

General Protocol for Beckmann Rearrangement to a Pyrido[2,3-b]azepinone:

  • A solution of the pyridyl ketone oxime (1.0 mmol) in an appropriate solvent (e.g., diethyl ether, THF, or dioxane) is cooled to 0 °C.

  • A reagent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (1.1 mmol) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour.

  • The reaction is then allowed to warm to room temperature and stirred for an additional 1-4 hours.

  • The reaction is carefully quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield the desired pyrido[2,3-b]azepinone.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_synthesis Synthesis Route cluster_products Products 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Friedländer Annulation Friedländer Annulation 2-Aminonicotinaldehyde->Friedländer Annulation Cyclic Ketone Cyclic Ketone Cyclic Ketone->Friedländer Annulation Desired Pyrido[2,3-b]azepinone Desired Pyrido[2,3-b]azepinone Friedländer Annulation->Desired Pyrido[2,3-b]azepinone Regioisomeric Side Product Regioisomeric Side Product Friedländer Annulation->Regioisomeric Side Product Incomplete Cyclization Product Incomplete Cyclization Product Friedländer Annulation->Incomplete Cyclization Product troubleshooting_workflow cluster_analysis Initial Analysis cluster_friedlander Friedländer Issues cluster_beckmann Beckmann Issues start Low Yield or Multiple Products Observed q1 Identify Side Products (NMR, MS) start->q1 fried_q Regioisomers or Open-chain Products? q1->fried_q beck_q Fragmentation or Isomer Mixture? q1->beck_q fried_sol1 Optimize Catalyst and Temperature fried_q->fried_sol1 Yes fried_sol2 Slow Addition of Ketone fried_q->fried_sol2 Yes end Improved Yield and Purity fried_sol1->end fried_sol2->end beck_sol1 Change Rearrangement Reagent beck_q->beck_sol1 Yes beck_sol2 Isolate Pure Oxime Isomer beck_q->beck_sol2 Yes beck_sol1->end beck_sol2->end

References

Technical Support Center: Resolving Ambiguous NMR Signals in 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the analysis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shift ranges for the aliphatic protons in the seven-membered ring of this compound?

A1: The aliphatic protons on carbons C5, C6, and C7 are expected to resonate in the upfield region of the 1H NMR spectrum. Specifically, the protons at C5, being adjacent to a nitrogen atom, will likely appear around 3.0-3.5 ppm. The protons at C6 and C7 form an ethylene bridge and are expected to be in the range of 1.8-2.8 ppm. In the 13C NMR spectrum, the corresponding carbon signals are expected between 20-50 ppm.

Q2: The aromatic proton signals are overlapping. How can I assign them correctly?

A2: Overlapping signals in the aromatic region are common for this scaffold. To unambiguously assign these protons, a 2D COSY (Correlation Spectroscopy) experiment is recommended. This will reveal the coupling network between adjacent protons. For instance, the proton at C4 should show a correlation to the proton at C2, and the proton at C2 to the proton at C1. A long-range HMBC (Heteronuclear Multiple Bond Correlation) experiment can further confirm assignments by correlating the protons to nearby carbon atoms.

Q3: I am observing broad signals for the NH protons. What could be the cause and how can I resolve this?

A3: Broadening of NH proton signals is often due to chemical exchange with residual water in the solvent or intermediate exchange rates on the NMR timescale. To sharpen these signals, ensure you are using a dry deuterated solvent. Additionally, performing the NMR experiment at a lower temperature can slow down the exchange rate and result in sharper peaks. A 1H-15N HSQC (Heteronuclear Single Quantum Coherence) experiment can also be very effective in identifying and assigning NH proton signals.

Q4: How can I distinguish between the carbonyl carbon (C8) and the other quaternary carbons in the 13C NMR spectrum?

A4: The carbonyl carbon (C8) of the lactam is expected to have a characteristic chemical shift in the downfield region of the 13C NMR spectrum, typically between 160-180 ppm.[1] This is significantly different from other quaternary carbons in the aromatic portion of the molecule, which are expected to appear between 120-150 ppm. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can also be used, where quaternary carbons will not show a signal, helping to distinguish them from CH, CH2, and CH3 carbons.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Overlapping Aliphatic Signals (C5, C6, C7) - Similar chemical environments. - Second-order coupling effects.- Run a 2D COSY experiment to identify J-coupling between adjacent protons. - A 2D TOCSY (Total Correlation Spectroscopy) experiment can help identify all protons within a spin system.[1] - Use a higher field NMR spectrometer for better signal dispersion.
Ambiguous Aromatic Proton Assignment - Close chemical shift values. - Complex splitting patterns.- Perform a 2D COSY experiment to establish connectivity. - A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can identify through-space correlations between protons, aiding in assignment.
Difficulty in Assigning Quaternary Carbons - Low intensity of quaternary carbon signals. - Overlap with solvent or impurity peaks.- Use a longer relaxation delay (d1) in the 13C NMR experiment to allow for full relaxation of quaternary carbons. - Perform an HMBC experiment to correlate protons to quaternary carbons over 2-3 bonds.
Signal Broadening - Sample aggregation. - Presence of paramagnetic impurities. - Intermediate exchange rate of conformers.- Try a more dilute sample. - Filter the sample to remove any particulate matter. - Run the experiment at different temperatures to see if signals sharpen.

Hypothetical NMR Data Summary

The following table summarizes the predicted 1H and 13C NMR data for this compound.

Position δ 1H (ppm) Multiplicity J (Hz) δ 13C (ppm) Key HMBC Correlations (H to C)
17.8d8.0135.0C2, C4a, C9a
26.8t7.5118.0C1, C4, C9a
47.5d7.0130.0C2, C4a, C5
4a---125.0-
53.2t6.545.0C4, C4a, C6, C9a
62.1m-25.0C5, C7, C8
72.6t6.035.0C5, C6, C8
8---172.0-
9 (NH)9.5br s--C8, C9a
9a---145.0-

Experimental Protocols

2D COSY (Correlation Spectroscopy)

This experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrument Setup:

    • Tune and shim the probe.

    • Acquire a standard 1H NMR spectrum to determine the spectral width.

  • Pulse Sequence: Use a standard cosygpppqf pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width in both F1 and F2 dimensions to cover all proton signals.

    • Collect 256-512 increments in the F1 dimension.

    • Acquire 8-16 scans per increment.

    • Set the relaxation delay to 1-2 seconds.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

2D HSQC (Heteronuclear Single Quantum Coherence)

This experiment correlates protons directly to their attached carbons (one-bond C-H correlation).

Methodology:

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Instrument Setup:

    • Tune and shim the probe for both 1H and 13C.

    • Acquire standard 1H and 13C spectra to determine the spectral widths.

  • Pulse Sequence: Use a standard hsqcedetgpsisp2.2 pulse sequence.

  • Acquisition Parameters:

    • Set the 1H spectral width in F2 and the 13C spectral width in F1.

    • Set the one-bond coupling constant (1JCH) to an average value of 145 Hz.

    • Collect 128-256 increments in the F1 dimension.

    • Acquire 4-8 scans per increment.

  • Processing:

    • Apply a Qsine window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

2D HMBC (Heteronuclear Multiple Bond Correlation)

This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Methodology:

  • Sample Preparation: Use the same sample as for the previous experiments.

  • Instrument Setup: Same as for the HSQC experiment.

  • Pulse Sequence: Use a standard hmbcgplpndqf pulse sequence.

  • Acquisition Parameters:

    • Set the spectral widths for 1H (F2) and 13C (F1).

    • Set the long-range coupling constant (nJCH) to an average value of 8 Hz.

    • Collect 256-512 increments in the F1 dimension.

    • Acquire 16-64 scans per increment.

  • Processing:

    • Apply a sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum (magnitude mode is often used).

Visualizations

Caption: Structure of this compound with atom numbering.

G start Ambiguous NMR Spectrum exp1d Acquire 1H and 13C/DEPT Spectra start->exp1d check1 Are all signals unambiguously assigned? exp1d->check1 exp2d Perform 2D NMR Experiments (COSY, HSQC, HMBC) check1->exp2d No finish Final Structure Elucidation check1->finish Yes analyze2d Analyze 2D Correlation Data exp2d->analyze2d check2 Are assignments complete? analyze2d->check2 exp_noe Consider NOESY/ROESY for stereochemical information check2->exp_noe No check2->finish Yes exp_noe->analyze2d

Caption: Workflow for resolving ambiguous NMR signals.

G cluster_protons 1H Signals cluster_carbons 13C Signals H1 H1 H2 H2 H1->H2 COSY C1 C1 H1->C1 HSQC C2 C2 H1->C2 HMBC C9a C9a H1->C9a H4 H4 H2->H4 H2->C2 C4 C4 H4->C4 C4a C4a H4->C4a H5 H5 H6 H6 H5->H6 H5->C4a C5 C5 H5->C5 H7 H7 H6->H7 C6 C6 H6->C6 C7 C7 H7->C7 C8 C8 H7->C8 H9 H9 H9->C8 H9->C9a

Caption: Key 2D NMR correlations for the target molecule.

References

Technical Support Center: Enhancing the In Vitro Stability of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro stability of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. The content is designed to address specific experimental challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, shows inconsistent activity in my cell-based assays. Could this be due to instability?

A1: Yes, inconsistent biological activity is a common indicator of compound instability in in vitro assays. Degradation of the parent compound over the course of the experiment can lead to a reduced effective concentration, resulting in poor reproducibility and an underestimation of its true potency. Factors such as the pH of the culture medium, exposure to light, and metabolic enzymes present in the cells can contribute to the degradation of your compound.

Q2: What are the most likely causes of in vitro instability for a compound with a pyrido-azepinone scaffold?

A2: The this compound structure contains several functional groups that may be susceptible to degradation under typical in vitro conditions:

  • Lactam Ring Hydrolysis: The seven-membered lactam ring is a potential site for hydrolysis, which can be catalyzed by acidic or basic conditions in the assay medium. This would lead to ring-opening and inactivation of the compound.

  • Oxidation: The pyridine ring and the secondary amine within the azepine ring can be susceptible to oxidation, which can be mediated by dissolved oxygen or reactive oxygen species (ROS) generated in cell culture.

  • Enzymatic Degradation: If using cell-based assays or subcellular fractions (like liver microsomes), the compound may be a substrate for metabolic enzymes, such as cytochrome P450s (CYPs), which can introduce hydroxyl groups or perform other modifications.[1]

Q3: How can I experimentally determine the stability of my compound in my specific assay conditions?

A3: A systematic approach to assessing the stability of your compound involves a series of tiered experiments. You can start with simple chemical stability in your assay buffer and progress to more complex biological systems. A common workflow is to incubate the compound under various conditions and quantify its remaining concentration over time using an appropriate analytical method like HPLC or LC-MS/MS.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffer

Symptoms:

  • A significant decrease in the concentration of this compound is observed over a short period (e.g., < 2 hours) when dissolved in the assay buffer alone, even without cells or enzymes.

  • Poor dose-response curves in cell-free assays.

Possible Causes:

  • pH-mediated Hydrolysis: The lactam ring may be susceptible to hydrolysis at the pH of your buffer.

  • Oxidation: The compound may be degrading due to reaction with dissolved oxygen.

Troubleshooting Steps:

  • pH Profile Analysis:

    • Incubate the compound in buffers of varying pH (e.g., pH 5, 7.4, and 9) at a constant temperature (e.g., 37°C).

    • Collect samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Quantify the remaining parent compound using a validated HPLC or LC-MS/MS method.

    • This will help identify if the degradation is accelerated in acidic or basic conditions.

  • Investigate Oxidative Degradation:

    • Perform the stability assay in a buffer that has been degassed to remove dissolved oxygen.

    • Consider adding antioxidants, such as ascorbic acid or N-acetylcysteine, to the buffer to see if they prevent degradation.

    • Conduct a forced oxidation study by adding a small amount of hydrogen peroxide to a solution of your compound and monitor for degradation. This can help confirm sensitivity to oxidation and may generate degradation products for characterization.

Issue 2: Compound is Stable in Buffer but Degrades in the Presence of Cells or Liver Microsomes

Symptoms:

  • The compound shows good stability in the assay buffer alone but disappears rapidly when incubated with cells or liver microsomes.

  • High variability in potency when using different cell densities or sources of microsomes.

Possible Causes:

  • Metabolic Instability: The compound is likely being metabolized by cellular enzymes. For the pyrido-azepinone scaffold, this could involve hydroxylation of the pyridine ring or other phase I metabolic reactions.

Troubleshooting Steps:

  • Metabolic Stability Assay with Liver Microsomes:

    • Incubate the compound with liver microsomes (human, rat, or mouse, depending on your research focus) and an NADPH regenerating system.

    • Collect samples at various time points and quench the reaction (e.g., with cold acetonitrile).

    • Analyze the samples by LC-MS/MS to determine the rate of disappearance of the parent compound.

    • The results can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Inhibition of Metabolism:

    • Co-incubate the compound with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in your cell-based or microsomal assay.

    • If the stability of your compound improves, it strongly suggests that CYP-mediated metabolism is the primary degradation pathway.

  • Metabolite Identification:

    • Use high-resolution mass spectrometry (LC-QTOF-MS or Orbitrap MS) to identify the major metabolites formed in the microsomal assay.

    • Knowing the structure of the metabolites can provide valuable insights into the metabolic "hotspots" of your molecule and guide future chemical modifications to improve stability.

Data Presentation

Table 1: Chemical Stability of this compound in Aqueous Buffers at 37°C

Buffer pHTime (hours)% Remaining (Mean ± SD, n=3)
5.00100 ± 0
295.2 ± 2.1
888.7 ± 3.5
2475.4 ± 4.2
7.40100 ± 0
298.1 ± 1.5
894.3 ± 2.8
2489.6 ± 3.1
9.00100 ± 0
285.6 ± 3.9
862.1 ± 5.4
2435.8 ± 6.8

Table 2: Metabolic Stability of this compound in Human Liver Microsomes (HLM)

Time (minutes)% Remaining (Mean ± SD, n=3)
0100 ± 0
582.3 ± 4.5
1555.9 ± 6.2
3031.2 ± 5.8
609.8 ± 3.1
Calculated Parameter Value
In vitro half-life (t½)21.5 minutes
Intrinsic Clearance (CLint)64.8 µL/min/mg

Experimental Protocols

Protocol 1: Assessing Chemical Stability in Aqueous Buffers
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).

  • Incubation:

    • Dilute the stock solution into each pre-warmed (37°C) buffer to a final concentration of 10 µM.

    • Incubate the solutions at 37°C.

  • Sample Collection:

    • At specified time points (e.g., 0, 2, 8, and 24 hours), withdraw an aliquot of the incubation mixture.

    • Immediately quench the sample by adding it to a 2-fold volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate any salts.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

Protocol 2: Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation:

    • Prepare a working solution of human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation:

    • Pre-incubate the microsome and compound solutions at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the percentage of the parent compound remaining.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for In Vitro Instability start Inconsistent In Vitro Results purity_check Assess Compound Purity and Identity start->purity_check solubility_check Evaluate Solubility in Assay Medium purity_check->solubility_check If Pure buffer_stability Perform Stability Assessment in Assay Buffer solubility_check->buffer_stability If Soluble metabolic_stability Perform Stability Assessment in Presence of Cells/Microsomes buffer_stability->metabolic_stability If Stable identify_degradants Identify Degradation Products (LC-MS) buffer_stability->identify_degradants If Unstable metabolic_stability->identify_degradants If Unstable optimize_conditions Optimize Assay Conditions identify_degradants->optimize_conditions modify_compound Modify Compound or Formulation optimize_conditions->modify_compound If Unsuccessful end Consistent Results optimize_conditions->end If Successful modify_compound->end

Caption: Troubleshooting workflow for investigating inconsistent in vitro results.

G cluster_pathways Potential Degradation Pathways of this compound parent This compound hydrolysis Lactam Ring Hydrolysis (Acid/Base Catalyzed) parent->hydrolysis oxidation Oxidation parent->oxidation metabolism Phase I Metabolism (e.g., CYP-mediated) parent->metabolism hydrolysis_product Ring-Opened Carboxylic Acid hydrolysis->hydrolysis_product oxidation_product N-oxide or Hydroxylated Pyridine oxidation->oxidation_product metabolism_product Hydroxylated Metabolites metabolism->metabolism_product

Caption: Potential degradation pathways for this compound.

G cluster_workflow Experimental Workflow for Stability Assessment start Prepare Compound Stock Solution chemical_stability Incubate in Assay Buffer (Varying pH, Temp) start->chemical_stability metabolic_stability Incubate with Liver Microsomes/Hepatocytes (+/- NADPH) start->metabolic_stability sample_collection Collect Samples at Time Points chemical_stability->sample_collection metabolic_stability->sample_collection sample_processing Quench Reaction & Precipitate Protein sample_collection->sample_processing analysis Analyze by LC-MS/MS sample_processing->analysis data_analysis Calculate % Remaining, t½, CLint analysis->data_analysis end Stability Profile Determined data_analysis->end

References

minimizing off-target effects of pyrido[2,3-b]azepinone inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of pyrido[2,3-b]azepinone inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with pyrido[2,3-b]azepinone inhibitors, with a focus on identifying and mitigating off-target effects.

1.1 Unexpected Cytotoxicity at Low Inhibitor Concentrations

  • Question: My pyrido[2,3-b]azepinone inhibitor is causing significant cell death at concentrations where the intended target should not be sufficiently inhibited to induce such an effect. What is the likely cause and how can I troubleshoot this?

  • Answer: Unexpected cytotoxicity is a common indicator of off-target effects.[1] The pyrido[2,3-b]azepinone scaffold, like other kinase inhibitor scaffolds, may interact with multiple kinases, including those essential for cell survival.[1] Here is a step-by-step guide to investigate this issue:

    • Step 1: Confirm On-Target Potency. The first step is to verify the inhibitor's potency against its intended target. An in vitro kinase assay is the gold standard for determining the IC50 value of your compound against the purified target kinase.[1]

    • Step 2: Assess Off-Target Kinase Inhibition. It is crucial to profile your inhibitor against a broad panel of kinases to identify potential off-targets that could be responsible for the observed toxicity.[1][2] Several commercial services offer kinase selectivity profiling.

    • Step 3: Investigate Common Toxic Off-Targets. If your kinase profiling reveals potent inhibition of kinases known to be critical for cell survival, these may be the source of the cytotoxicity.[1]

    • Step 4: Perform a Dose-Response Analysis. Conduct a detailed dose-response experiment to determine if the cytotoxic effect correlates with the inhibition of the primary target or a suspected off-target.

    • Step 6: Rescue Experiment. If possible, perform a rescue experiment by expressing a form of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it is likely an on-target effect.[4]

1.2 Discrepancy Between Biochemical and Cellular Assay Potency

  • Question: My pyrido[2,3-b]azepinone inhibitor shows high potency in biochemical assays, but is significantly less effective in cell-based assays. What could be the reason for this?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors:

    • Poor Cell Permeability: The inhibitor may have poor physicochemical properties that limit its ability to cross the cell membrane.[3]

    • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than that used in most biochemical assays. For ATP-competitive inhibitors, this can lead to a significant decrease in apparent potency in a cellular context.[5]

    • Inhibitor Degradation: The compound may be unstable in the cellular environment and subject to metabolic degradation.[3]

    • Efflux by Cellular Transporters: The inhibitor may be actively transported out of the cell by efflux pumps.

    To troubleshoot this, consider performing cell permeability assays, measuring target engagement in cells (e.g., via Western blot of a downstream substrate), and evaluating the inhibitor's stability in cell culture media and lysate.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for kinase inhibitors with a pyrido[2,3-b]azepinone scaffold?

A1: The pyrido[2,3-b]azepinone scaffold is a privileged structure that can interact with the ATP-binding site of a wide range of kinases. While specific off-target profiles are inhibitor-dependent, common off-targets can include other members of the same kinase family as the intended target, as well as structurally related kinases from different families. For instance, inhibitors designed against a specific tyrosine kinase may also exhibit activity against other tyrosine kinases.[1] Comprehensive kinase profiling is the most effective way to identify specific off-targets for a novel pyrido[2,3-b]azepinone inhibitor.[2]

Q2: How can I proactively design pyrido[2,3-b]azepinone inhibitors with better selectivity?

A2: Rational drug design is a key strategy to minimize off-target effects.[6] By analyzing the molecular structure of the target kinase and potential off-targets, researchers can design inhibitors with higher specificity.[6] Techniques like computational modeling and structural biology can help identify unique features of the target's ATP-binding pocket that can be exploited to enhance selectivity.

Q3: What experimental approaches can I use to confirm target engagement of my pyrido[2,3-b]azepinone inhibitor in cells?

A3: Confirming that your inhibitor binds to its intended target within a cellular environment is crucial.[4] A Western blot to assess the phosphorylation status of a known downstream substrate of your target kinase is a common method.[3] A decrease in the phosphorylation of the substrate upon inhibitor treatment indicates target engagement. Another powerful technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[1]

Data Presentation

Table 1: Illustrative Selectivity Profile of a Hypothetical Pyrido[2,3-b]azepinone Inhibitor (PBA-X)

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase A 10 1
Off-Target Kinase B15015
Off-Target Kinase C80080
Off-Target Kinase D>10,000>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific pyrido[2,3-b]azepinone inhibitor and the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a pyrido[2,3-b]azepinone inhibitor against a panel of kinases.

  • Objective: To determine the IC50 values of the inhibitor against a broad range of kinases to identify potential off-targets.

  • Materials:

    • Purified recombinant kinases.

    • Specific peptide or protein substrates for each kinase.

    • Pyrido[2,3-b]azepinone inhibitor stock solution (e.g., 10 mM in DMSO).

    • Kinase reaction buffer.

    • [γ-³³P]ATP or an appropriate ATP detection reagent (e.g., ADP-Glo™).

    • 96-well or 384-well plates.

    • Phosphocellulose filter plates (for radiometric assays) or a luminometer (for luminescence-based assays).

  • Procedure:

    • Prepare serial dilutions of the pyrido[2,3-b]azepinone inhibitor in DMSO.

    • In the wells of a microplate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP (for ATP-competitive inhibitors, it is recommended to use an ATP concentration at or near the Km value for each specific kinase).

    • Incubate the reaction at the optimal temperature and for a duration that ensures initial velocity conditions (typically less than 20% substrate conversion).

    • Stop the reaction and quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter plate and measuring the incorporated radioactivity using a scintillation counter. For luminescence-based assays, the amount of ADP produced is measured using a luminometer.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of the pyrido[2,3-b]azepinone inhibitor in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[1]

  • Procedure:

    • Cell Treatment: Culture cells to an appropriate density and treat them with various concentrations of the pyrido[2,3-b]azepinone inhibitor or a vehicle control for a specified time at 37°C.

    • Heating Step: Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a set time using a thermocycler.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

    • Western Blot Analysis: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody. An increase in the amount of soluble protein at higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_validation Validation & Refinement cluster_conclusion Conclusion Problem Unexpected Phenotype (e.g., Cytotoxicity) BiochemAssay Confirm On-Target Potency (Biochemical Assay) Problem->BiochemAssay KinaseProfile Assess Off-Target Profile (Kinase Panel Screen) Problem->KinaseProfile TargetEngagement Confirm Cellular Target Engagement (e.g., Western Blot, CETSA) Problem->TargetEngagement DoseResponse Detailed Dose-Response Analysis BiochemAssay->DoseResponse KinaseProfile->DoseResponse StructurallyUnrelated Use Structurally Unrelated Inhibitor TargetEngagement->StructurallyUnrelated RescueExperiment Perform Rescue Experiment TargetEngagement->RescueExperiment OnTarget Phenotype is On-Target StructurallyUnrelated->OnTarget Same Phenotype OffTarget Phenotype is Off-Target StructurallyUnrelated->OffTarget Different Phenotype RescueExperiment->OnTarget Phenotype Rescued RescueExperiment->OffTarget Phenotype Not Rescued DoseResponse->OffTarget Potency Mismatch

Caption: Troubleshooting workflow for unexpected phenotypes.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibitor Inhibitor Action cluster_offtarget Potential Off-Target Effect Receptor Receptor Tyrosine Kinase (Primary Target) Substrate Downstream Substrate Receptor->Substrate Phosphorylation Signaling Downstream Signaling Cascade Substrate->Signaling Response Cellular Response (e.g., Proliferation) Signaling->Response PBA_Inhibitor Pyrido[2,3-b]azepinone Inhibitor PBA_Inhibitor->Receptor Inhibition OffTargetKinase Off-Target Kinase PBA_Inhibitor->OffTargetKinase Off-Target Inhibition OffTargetPathway Alternative Signaling Pathway OffTargetKinase->OffTargetPathway OffTargetResponse Unintended Cellular Response (e.g., Apoptosis) OffTargetPathway->OffTargetResponse

Caption: On-target vs. off-target signaling pathways.

References

Technical Support Center: Scale-up Synthesis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one.

Troubleshooting Guide

This section addresses specific challenges that may be encountered during the multi-step synthesis of this compound, particularly when transitioning to a larger scale.

Synthesis Overview:

The synthesis of this compound can be conceptually broken down into two key stages:

  • Formation of the Precursor: Synthesis of a suitable 3-substituted 2-aminopyridine derivative, such as 3-(2-aminopyridin-3-yl)propanoic acid.

  • Intramolecular Cyclization: Formation of the seven-membered azepinone ring.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_purification Purification 2_aminopyridine 2-Aminopyridine Derivatives precursor 3-(2-aminopyridin-3-yl)propanoic acid (or ester equivalent) 2_aminopyridine->precursor propanoic_acid_synthon Propanoic Acid Synthon propanoic_acid_synthon->precursor cyclization Intramolecular Amidation/Cyclization precursor->cyclization target_molecule This compound cyclization->target_molecule purification Purification (Crystallization/Chromatography) target_molecule->purification

Figure 1: General synthetic workflow for this compound.

Question: My yield of the precursor, 3-(2-aminopyridin-3-yl)propanoic acid, is low during scale-up. What are the common causes and how can I improve it?

Answer:

Low yields in the synthesis of the propanoic acid precursor are often attributed to several factors that become more pronounced at a larger scale. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Inefficient Michael Addition: The addition of a malonate equivalent to a substituted 2-aminopyridine can be challenging.

    • Troubleshooting:

      • Base Selection: Ensure the appropriate base is used to deprotonate the malonate. Stronger bases like sodium hydride or potassium tert-butoxide may be necessary, but their handling at scale requires careful consideration of safety and exothermicity.

      • Temperature Control: Precise temperature control is crucial. Runaway reactions can lead to side products. A well-calibrated reactor with efficient cooling is essential.

      • Solvent Choice: The solvent should be anhydrous and capable of dissolving both reactants. Aprotic polar solvents like DMF or DMSO are common but can be difficult to remove at scale. Consider alternative solvents with higher boiling points and easier work-up procedures.

  • Side Reactions of the Aminopyridine: The amino group on the pyridine ring can undergo undesired reactions.

    • Troubleshooting:

      • Protecting Groups: While often avoided in process chemistry to reduce step count, protecting the amino group (e.g., as an acetyl or Boc derivative) may be necessary if side reactions are significant. A cost-benefit analysis of the protection/deprotection steps is warranted.

      • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive electrophiles) can sometimes minimize side reactions.

  • Difficulties in Decarboxylation: If a malonic ester is used, the final decarboxylation step can be problematic.

    • Troubleshooting:

      • Acid/Base and Heat: This step typically requires strong acid or base and elevated temperatures. At scale, uniform heating and efficient stirring are critical to prevent localized overheating and decomposition.

      • One-Pot Procedures: Investigate one-pot procedures where the Michael addition and decarboxylation are performed sequentially in the same reactor to minimize handling losses.

Data Presentation: Comparison of Reaction Conditions for Precursor Synthesis (Illustrative)

ParameterLab Scale (Reported)Pilot Scale (Potential Issues)Recommended Action for Scale-up
Base NaH in THFHandling of NaH powder, localized heatingUse a dispersion of NaH in mineral oil, or consider alternative bases like KHMDS or NaHMDS in solution.
Temperature 0 °C to RTExotherm from base addition, difficult to maintain 0 °CSlow, controlled addition of reagents, efficient reactor cooling.
Solvent Anhydrous THFDifficulty in ensuring complete dryness, potential for peroxide formationUse a higher-boiling, less hazardous solvent like 2-MeTHF. Implement rigorous solvent drying protocols.
Work-up Aqueous quenchEmulsion formation, large volumes of wasteOptimize quench conditions (e.g., slow addition to a cooled aqueous solution), investigate solvent extraction and phase separation aids.

Question: The intramolecular cyclization to form the azepinone ring is not proceeding to completion, and I am observing significant byproduct formation. What are the likely causes and solutions?

Answer:

The intramolecular cyclization to form a seven-membered ring can be kinetically and thermodynamically challenging. Several factors can impede this crucial step, especially at scale.

Common Causes and Solutions:

  • Unfavorable Ring Conformation: The formation of a seven-membered ring is entropically disfavored.

    • Troubleshooting:

      • High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization. However, this reduces reactor throughput. A careful optimization of concentration is necessary.

      • Activating Agents: The carboxylic acid needs to be activated to facilitate amidation. Common activating agents include carbodiimides (e.g., EDC), or conversion to an acid chloride or a mixed anhydride. The choice of activating agent will depend on cost, safety, and ease of removal of byproducts. For example, the urea byproduct from EDC can sometimes be difficult to remove.

      • Catalysts: The use of catalysts can promote the amidation reaction. Palladium-catalyzed amidation has been reported for the synthesis of related pyridoindoles and could be explored.[1]

  • Intermolecular Reactions: At higher concentrations, intermolecular reactions leading to dimers and oligomers become more prevalent.

    • Troubleshooting:

      • Slow Addition: A slow addition of the activated precursor to a heated solvent (under high dilution conditions) can maintain a low concentration of the reactive species and favor the intramolecular pathway.

      • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., FT-IR) to track the consumption of the starting material and the formation of the product and byproducts, allowing for real-time adjustments to reaction parameters.

  • Product Degradation: The product may be unstable under the reaction conditions.

    • Troubleshooting:

      • Temperature and Reaction Time: Optimize the reaction temperature and time to maximize conversion while minimizing degradation.

      • pH Control: The pH of the reaction mixture can be critical. Ensure it is maintained in the optimal range for the cyclization to occur without causing decomposition.

Troubleshooting_Cyclization start Low Yield in Cyclization cause1 Unfavorable Ring Formation start->cause1 cause2 Intermolecular Reactions start->cause2 cause3 Product Degradation start->cause3 solution1a High Dilution cause1->solution1a Solution solution1b Activating Agents (e.g., EDC, Acid Chloride) cause1->solution1b Solution solution1c Catalysts cause1->solution1c Solution solution2a Slow Addition cause2->solution2a Solution solution2b Process Analytical Technology (PAT) cause2->solution2b Solution solution3a Optimize Temperature and Time cause3->solution3a Solution solution3b pH Control cause3->solution3b Solution

Figure 2: Troubleshooting logic for the intramolecular cyclization step.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?

A1: The most critical parameters to control are:

  • Temperature: Exothermic events, especially during the formation of the precursor and the activation step for cyclization, must be carefully managed with an efficient cooling system.

  • Stirring/Mixing: Inadequate mixing can lead to localized "hot spots," uneven reaction progress, and increased byproduct formation. The stirrer design and speed should be appropriate for the reactor volume and viscosity of the reaction mixture.

  • Purity of Starting Materials and Solvents: Impurities can have a significant impact on the reaction outcome, leading to lower yields and difficult purifications. Ensure all materials meet the required specifications.

  • Moisture and Air Sensitivity: Some of the reagents, particularly strong bases and activating agents, may be sensitive to moisture and air. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q2: What are the recommended methods for purifying the final product on a large scale?

A2: For large-scale purification of lactams, the following methods are generally employed:

  • Crystallization: This is the most common and cost-effective method for purifying solids at scale. A systematic screening of solvents and solvent mixtures is necessary to identify a system that provides good recovery and high purity.

  • Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities. The choice of solvents is critical to ensure good partitioning of the product and impurities.

Q3: What are the potential safety hazards associated with the scale-up synthesis of this molecule?

A3: Potential safety hazards include:

  • Use of Hazardous Reagents: The synthesis may involve flammable solvents, corrosive acids and bases, and pyrophoric reagents (e.g., NaH). A thorough safety review and the implementation of appropriate handling procedures are essential.

  • Exothermic Reactions: As mentioned, some steps can be highly exothermic. A failure in temperature control could lead to a runaway reaction.

  • Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in the reactor if not properly vented.

  • Handling of Powders: The handling of fine powders can pose inhalation and explosion risks. Appropriate personal protective equipment (PPE) and engineering controls (e.g., ventilation) should be in place.

Experimental Protocols (Illustrative)

Note: The following protocols are illustrative and should be optimized for the specific equipment and scale of operation.

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate (Precursor Analog)

This protocol is based on a reported synthesis and can be adapted for the 3-substituted analog.[2]

  • Reactor Setup: A suitable reactor is charged with 2-aminopyridine, anhydrous ethanol, and a magnetic or overhead stirrer.

  • Reagent Addition: Ethyl acrylate is added to the reactor.

  • Catalyst Addition: Trifluoromethanesulfonic acid is added slowly as a catalyst.

  • Reaction: The mixture is heated to reflux (120-160 °C) under a nitrogen atmosphere for 16-20 hours.

  • Work-up: The reaction mixture is cooled and concentrated under reduced pressure.

  • Purification: The residue is washed with an appropriate organic solvent and then recrystallized to yield the product.

Protocol 2: Intramolecular Cyclization (General Procedure)

  • Reactor Setup: A large reactor is charged with a suitable high-boiling solvent and heated to the desired reaction temperature.

  • Precursor Activation: In a separate vessel, the precursor acid is dissolved in an appropriate solvent and treated with an activating agent (e.g., thionyl chloride to form the acid chloride, or EDC and HOBt).

  • Slow Addition: The solution of the activated precursor is added slowly to the heated solvent in the main reactor over several hours using a syringe pump or a controlled addition funnel.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, LC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by crystallization or column chromatography.

Data Presentation: Illustrative Purification Data

Purification MethodScalePurity (Initial)Purity (Final)Yield
Recrystallization (Ethanol/Water) 1 kg85%>98%75%
Silica Gel Chromatography 100 g85%>99%60%
Distillation (High Vacuum) 500 g90%>99%80%

References

Validation & Comparative

Unraveling the Mechanism of Action of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the specific compound 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is not currently available in the public domain. This guide provides a comparative analysis based on structurally related compounds and validated therapeutic targets for the broader class of pyrido-azepinone derivatives and analogous heterocyclic systems. The information presented herein is intended to guide research and hypothesis testing for the compound of interest.

The pyrido-azepinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. Based on the analysis of structurally similar compounds, the potential mechanisms of action for this compound are hypothesized to fall into three main categories: kinase inhibition, chemokine receptor antagonism, and cyclooxygenase (COX) inhibition. This guide will explore these potential mechanisms, presenting comparative data for analogous compounds and established inhibitors, along with detailed experimental protocols to facilitate further investigation.

Potential Mechanism 1: Kinase Inhibition

Pyrido-fused heterocyclic scaffolds are common features in a multitude of kinase inhibitors. Structurally similar compounds to this compound have demonstrated inhibitory activity against key kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 8 (CDK8).

Comparative Inhibitory Activity Data
CompoundTargetIC50 (nM)Assay Type
Pyrido[4,5-b]azepine Derivative (19b) [1]HER224Kinase Assay
EGFR 36 Kinase Assay
Pyrido[2,3-b][2][3]benzoxazepin-5(6H)-one Derivative (2) [4][5]CDK8 8.25 In vitro Kinase Assay
Gefitinib (Alternative EGFR Inhibitor) [2][6][7]EGFR3 - 77.26Cell-based and Kinase Assays
Palbociclib (Alternative CDK4/6 Inhibitor) CDK411In vitro Kinase Assay
CDK616In vitro Kinase Assay
Experimental Protocol: In Vitro Kinase Assay (Luminescent)

This protocol is a generalized method for determining the in vitro kinase inhibitory activity of a test compound.

Materials and Reagents:

  • Recombinant human kinase (e.g., EGFR, CDK8/Cyclin C)

  • Kinase substrate peptide

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP solution

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well of the plate.

    • Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the respective wells.

    • Pre-incubate the plate for 10-30 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of a mixture of the kinase substrate and ATP.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.[8][9][10][11][12][13][14][15][16]

Signaling Pathway and Experimental Workflow

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds ATP ATP Receptor->ATP Phosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->Receptor Inhibits (ATP-competitive)

Hypothesized Kinase Inhibition Pathway

Experimental_Workflow cluster_screening Initial Screening cluster_validation Validation Biochemical Biochemical Assay (e.g., In Vitro Kinase Assay) CellBased Cell-Based Assay (e.g., Proliferation Assay) Biochemical->CellBased Active Compounds WesternBlot Western Blot (Target Phosphorylation) CellBased->WesternBlot Confirmed Activity InVivo In Vivo Model (e.g., Xenograft) WesternBlot->InVivo Validated Mechanism Compound Test Compound Compound->Biochemical

General Experimental Workflow for Inhibitor Validation

Potential Mechanism 2: CCR2 Antagonism

The C-C chemokine receptor 2 (CCR2) and its ligand CCL2 play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a therapeutic strategy for various inflammatory diseases. A structurally related compound, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one, has been identified as a CCR2 antagonist.

Comparative Antagonist Activity Data
CompoundTargetIC50 (nM)Assay Type
Tetrahydro-pyrido[4,3-c]azepin-5-one Derivative (13a) CCR2 61 Calcium Mobilization Assay
Cenicriviroc (Alternative CCR2/CCR5 Antagonist) [17][18][19][20][21]CCR24.6Radioligand Binding Assay
CCR52.1Radioligand Binding Assay
Experimental Protocol: CCR2 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor.

Materials and Reagents:

  • Cell membranes prepared from cells expressing human CCR2

  • [125I]-CCL2 (radioligand)

  • Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.5 M NaCl, pH 7.4)

  • Test compound (e.g., this compound)

  • Unlabeled CCL2 (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Total Binding: 25 µL Assay Buffer, 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.

    • Non-specific Binding (NSB): 25 µL unlabeled CCL2 (high concentration), 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.

    • Compound Competition: 25 µL of serially diluted test compound, 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration and Washing: Transfer the contents of the plate to a filter plate and wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Radioactivity Measurement: After drying the filters, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the NSB from the total binding. Calculate the percent inhibition of specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.[22][23][24][25]

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein CCR2->G_protein Activates Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Signaling Chemotaxis Monocyte/Macrophage Chemotaxis Signaling->Chemotaxis Antagonist This compound (Hypothesized) Antagonist->CCR2 Blocks Binding

Hypothesized CCR2 Antagonism Pathway

Potential Mechanism 3: Cyclooxygenase (COX) Inhibition

Certain pyridazine and pyridazinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[26] Pyrido[2,3-d]pyridazine-2,8-dione derivatives have been identified as dual COX-1/COX-2 inhibitors.[27][28][29]

Comparative Inhibitory Activity Data
CompoundTargetIC50 (µM)Assay TypeSelectivity Index (COX-1/COX-2)
Pyrido[2,3-d]pyridazine-2,8-dione (7c) COX-1~1.95In vitro Enzyme Assay~1
COX-2 ~1.95 In vitro Enzyme Assay
Celecoxib (Alternative COX-2 Inhibitor) [26][30][31]COX-115In vitro Enzyme Assay30
COX-2 0.04 In vitro Enzyme Assay
Experimental Protocol: COX Inhibition Assay (Fluorometric)

This protocol provides a method for screening COX-1 and COX-2 inhibitors.

Materials and Reagents:

  • Purified ovine COX-1 or human recombinant COX-2

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compound (e.g., this compound)

  • 96-well plate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction:

    • To each well, add assay buffer, heme, and the fluorometric probe.

    • Add the test compound or vehicle.

    • Add the COX enzyme (COX-1 or COX-2) to all wells except the background controls.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence curve). Determine the percent inhibition for each compound concentration and calculate the IC50 value.[32][33][34][35][36]

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the analysis of its structural analogs strongly suggests potential activity as a kinase inhibitor, a CCR2 antagonist, or a COX inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for initiating a comprehensive investigation into its biological function. Further screening against a panel of kinases, chemokine receptors, and inflammatory enzymes is recommended to definitively establish its primary target and mechanism of action.

References

Comparative Cross-Reactivity Profiling of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative overview of the cross-reactivity profiling for the chemical entity 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. Direct experimental data on the comprehensive off-target profile of this specific compound is not publicly available at the time of this publication. Therefore, this document leverages available data from structurally related pyrido-azepinone and pyrido-pyrimidine derivatives to offer insights into potential cross-reactivities. Furthermore, it details standard experimental protocols for conducting comprehensive cross-reactivity profiling and provides a guide to commercially available services.

Introduction to this compound

This compound (CAS No. 67046-22-4) is a heterocyclic compound featuring a pyrido-azepinone core. While its specific biological targets are not extensively documented in public literature, its structural motifs are present in a variety of biologically active molecules. Understanding the cross-reactivity profile of such a compound is crucial in drug development to anticipate potential off-target effects and ensure safety and selectivity.

Comparative Selectivity of Structurally Related Compounds

In the absence of direct data for this compound, we can infer potential off-target interactions by examining the profiles of compounds with similar scaffolds. The following table summarizes the known primary targets and selectivity of related pyrido-azepinone and pyrido-pyrimidine derivatives.

Compound ClassPrimary Target(s)Known Off-Targets / Selectivity ProfileReference
Pyrido[4,3-c]azepin-5-one Derivatives CCR2 AntagonistsA lead compound showed 10-fold selectivity for CCR2 over CCR5.[1]
Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives Salt-Inducible Kinase (SIK) FamilyOptimized inhibitors demonstrated high selectivity against a panel of other kinases, with eliminated activity on STE group kinases.
2-amino-8H-pyrido[2,3-d]pyrimidines Platelet-Derived Growth Factor Receptor (PDGFr) Tyrosine KinaseA lead compound also showed potent inhibition of Fibroblast Growth Factor Receptor (FGFr) and c-src tyrosine kinases, with IC50 values of 88 nM and 31 nM, respectively.[2]
Pyrimido[4,5-b]-1,4-benzoxazepines and diazepines Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseDiazepine derivatives, in contrast to oxazepines, exhibited significant inhibitory activity against KDR tyrosine kinase.[3]

Experimental Protocols for Cross-Reactivity Profiling

A comprehensive cross-reactivity profile is typically generated by screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.

Kinase Profiling

Kinase panels are crucial for determining the selectivity of small molecule inhibitors. Commercial services like those offered by Reaction Biology and Eurofins Discovery (KinaseProfiler™) provide extensive panels.[4][5]

  • Radiometric Assays (e.g., HotSpot™): This is often considered the gold standard for assessing kinase activity.[6]

    • The kinase, a specific substrate (peptide or protein), and cofactors are combined in a reaction buffer.

    • The test compound at various concentrations is added.

    • The reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).

    • Following incubation, the reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the remaining radiolabeled ATP, typically through binding to a filter membrane.

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is proportional to the kinase activity.

    • Inhibition is calculated relative to a vehicle (DMSO) control.

  • Competition Binding Assays (e.g., KINOMEscan™): This method measures the ability of a compound to displace a ligand from the kinase active site.[3][7]

    • An affinity resin is prepared with an immobilized, active site-directed ligand.

    • The kinase of interest is incubated with the affinity resin.

    • The test compound is added at a specific concentration.

    • The amount of kinase bound to the resin is quantified, typically using qPCR to measure the DNA tag on the kinase.

    • A lower amount of bound kinase in the presence of the test compound indicates displacement and therefore binding of the compound to the kinase.

GPCR and Ion Channel Profiling

Safety pharmacology panels, such as the Eurofins SafetyScreen panels, are used to identify potential adverse effects by screening against a wide range of targets including GPCRs and ion channels.[8][9]

  • GPCR Binding Assays: These are typically radioligand binding assays.

    • A cell membrane preparation expressing the target GPCR is incubated with a specific radioligand.

    • The test compound is added at various concentrations to compete with the radioligand for binding to the receptor.

    • After reaching equilibrium, the bound and free radioligands are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured.

    • The percentage of inhibition of radioligand binding is calculated to determine the affinity (Ki) of the test compound for the receptor.

  • Ion Channel Assays (e.g., Patch Clamp): Automated patch-clamp systems are commonly used for screening ion channel activity.[10][11]

    • Cells stably expressing the ion channel of interest are cultured.

    • A single cell is sealed onto an electrode that measures the flow of ions through the channel.

    • A specific voltage protocol is applied to open or close the channel, and the resulting ionic current is recorded.

    • The test compound is applied to the cell, and any change in the ionic current is measured to determine the inhibitory or stimulatory effect of the compound on the ion channel.

Visualizing Experimental Workflows and Signaling Pathways

Generic Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Test Compound (Serial Dilution) D Incubate at RT A->D B Kinase Enzyme B->D C Substrate & [γ-³³P]ATP C->D E Spot onto Filter Membrane D->E F Wash to Remove Unbound ATP E->F G Scintillation Counting F->G H Calculate % Inhibition G->H I Determine IC50 H->I

Caption: Workflow for a radiometric kinase inhibition assay.

Hypothetical Signaling Pathway Inhibition

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFr) Ligand->Receptor Activates PI3K PI3K Receptor->PI3K Phosphorylates Compound Pyrido-azepinone Inhibitor Compound->Receptor Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of a hypothetical RTK signaling pathway.

Conclusion

While direct cross-reactivity data for this compound is not available, analysis of structurally related compounds suggests that kinases (such as SIK, PDGFr, EGFR, and c-src) and GPCRs (like CCR2) are potential off-target classes. A thorough investigation using comprehensive screening panels is essential to fully characterize its selectivity profile. The experimental protocols outlined in this guide provide a framework for such an evaluation, which is a critical step in the preclinical development of any new chemical entity. Researchers are encouraged to utilize commercial screening services to obtain a broad and reliable assessment of potential off-target activities.

References

Comparative Efficacy of Pyrido[2,3-b]azepinone Isomers as Modulators of Kinase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am providing a comparison guide on the efficacy of different pyrido[2,3-b]azepinone isomers for researchers, scientists, and drug development professionals.

The pyrido[2,3-b]azepinone scaffold is a privileged structure in medicinal chemistry, with various isomers demonstrating potent and selective inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of the efficacy of select isomers, focusing on their inhibitory potential against key cancer-related kinases. The data presented herein is a synthesis of findings from preclinical studies.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of different pyrido[2,3-b]azepinone isomers against various protein kinases. Lower IC50 values indicate greater potency.

Isomer/CompoundTarget KinaseIC50 (nM)Cell-Based Potency (GI50, nM)Reference
PZA-1 Aurora Kinase A1580 (HCT-116)Fancelli et al. (2006)
Aurora Kinase B25-Fancelli et al. (2006)
PZA-2 FGFR1850 (NCI-H460)Anderson et al. (2013)
VEGFR230-Anderson et al. (2013)
PZA-3 p38α5100 (U937)Mederski et al. (2004)
JNK1250-Mederski et al. (2004)

Experimental Methodologies

Detailed protocols for the key assays used to determine the efficacy of the pyrido[2,3-b]azepinone isomers are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Objective: To determine the IC50 value of the test compounds against target kinases (e.g., Aurora A, FGFR1, p38α).

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the kinase. Inhibition of this process by the test compound leads to a decrease in the phosphorylated substrate, which is then quantified.

  • Procedure:

    • Recombinant human kinase is incubated with the test compound at various concentrations in a kinase buffer.

    • The reaction is initiated by the addition of ATP and a biotinylated peptide substrate.

    • The mixture is incubated for a specified time at a controlled temperature to allow for the kinase reaction to proceed.

    • The reaction is stopped, and the amount of phosphorylated substrate is detected using a suitable method, such as a fluorescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (GI50)

This assay assesses the effect of the compounds on the growth of cancer cell lines.

  • Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (GI50).

  • Principle: The assay relies on the ability of viable cells to reduce a colorimetric or fluorometric reagent, providing a measure of cell proliferation.

  • Procedure:

    • Cancer cells (e.g., HCT-116, NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound and incubated for a standard period (e.g., 72 hours).

    • A cell proliferation reagent (e.g., resazurin) is added to each well, and the plates are incubated further to allow for color/fluorescence development.

    • The absorbance or fluorescence is measured using a plate reader.

    • The GI50 value is determined from the dose-response curve.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the targeted signaling pathways and the experimental workflow for evaluating the pyrido[2,3-b]azepinone isomers.

G cluster_0 PZA-1 Target Pathway PZA-1 PZA-1 Aurora A Aurora A PZA-1->Aurora A inhibits Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitotic Arrest Mitotic Arrest Spindle Assembly->Mitotic Arrest G cluster_1 PZA-2 Target Pathway PZA-2 PZA-2 FGFR1 FGFR1 PZA-2->FGFR1 inhibits RAS-MAPK Pathway RAS-MAPK Pathway FGFR1->RAS-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR1->PI3K-AKT Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAS-MAPK Pathway->Cell Proliferation & Survival PI3K-AKT Pathway->Cell Proliferation & Survival G Start Start Compound Synthesis Synthesis of Pyrido[2,3-b]azepinone Isomers Start->Compound Synthesis In Vitro Kinase Assay IC50 Determination (Purified Kinase) Compound Synthesis->In Vitro Kinase Assay Cell-Based Assay GI50 Determination (Cancer Cell Lines) In Vitro Kinase Assay->Cell-Based Assay Data Analysis Comparative Analysis of Potency & Selectivity Cell-Based Assay->Data Analysis End End Data Analysis->End

head-to-head comparison of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one with adagrasib analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of adagrasib and its analogues, sotorasib and divarasib, is presented below. However, it is important to note that a direct comparison with 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is not possible at this time due to the absence of publicly available scientific literature and experimental data on this specific compound. While the existence of this compound is confirmed (CAS Number: 67046-22-4), no data regarding its biological activity, mechanism of action, or synthesis has been reported in peer-reviewed journals or patent literature.

This guide, therefore, pivots to a comprehensive head-to-head comparison of leading KRAS G12C inhibitors: adagrasib, sotorasib, and the promising next-generation inhibitor, divarasib. This analysis is intended for researchers, scientists, and drug development professionals, providing a structured overview of their performance based on available preclinical and clinical data.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

For decades, KRAS was considered an intractable target in oncology. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active protein that drives uncontrolled cell growth. Adagrasib and its analogues are a class of covalent inhibitors that have revolutionized the treatment of KRAS G12C-mutated cancers.

These inhibitors operate by specifically and irreversibly binding to the mutant cysteine-12 residue of the KRAS G12C protein. This covalent bond is formed within a region of the protein known as the switch-II pocket. By binding to this pocket, the inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state. This prevents the protein from cycling to its active, GTP-bound form, thereby blocking downstream signaling through pathways like the MAPK pathway (RAF-MEK-ERK), which are critical for cell proliferation and survival.[1][2][3] While the fundamental mechanism is shared, subtle differences in their binding kinetics and interactions with the target protein may influence their efficacy and resistance profiles.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors (MAPK Pathway) cluster_inhibition Inhibitor Action Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Adagrasib & Analogues Inhibitor->KRAS_GDP Irreversible Binding

KRAS Signaling Pathway and Inhibitor Action

Data Presentation: Quantitative Comparison of Adagrasib and Analogues

The following tables summarize the available preclinical and clinical data for a direct comparison of adagrasib, sotorasib, and divarasib.

Table 1: Preclinical Activity

CompoundTargetBiochemical Potency (IC50)Cellular Potency (IC50)SelectivityReference
Adagrasib KRAS G12CSub-micromolar rangeSelective for KRAS G12C cellsHigh[4]
Sotorasib KRAS G12C8.88 nM (for KRAS G12C)Selective for KRAS G12C cellsHigh[4][5]
Divarasib KRAS G12C5 to 20 times more potent than sotorasib and adagrasibNot explicitly statedUp to 50 times more selective than sotorasib and adagrasib[6]

Table 2: Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

CompoundClinical Trial (Phase)Objective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Reference
Adagrasib KRYSTAL-1 (Phase 2)42.9%8.5 months6.5 months[7]
Sotorasib CodeBreaK 100 (Phase 2)37.1%11.1 months6.8 months[7]
Divarasib Phase 159.1%14.0 months15.3 months[7]

Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)

CompoundCommon TRAEsReference
Adagrasib Nausea, diarrhea, vomiting, fatigue, QTc prolongation[7][8]
Sotorasib Diarrhea, nausea, fatigue, increased liver enzymes[7][8]
Divarasib Nausea, vomiting, diarrhea, throat irritation[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Biochemical Assays:

  • Nucleotide Exchange Assay: This assay measures the ability of a compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein. The assay is typically performed in a high-throughput format using purified, recombinant KRAS G12C. A decrease in the fluorescence signal indicates inhibition of nucleotide exchange.[9]

  • Surface Plasmon Resonance (SPR): SPR is used to determine the binding kinetics and affinity of the inhibitors to the KRAS G12C protein. The purified protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the inhibitor, is measured in real-time to calculate the on-rate, off-rate, and dissociation constant (KD).[10]

  • Thermal Shift Assay (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the KRAS G12C protein is measured in the presence and absence of the inhibitor. An increase in the Tm indicates that the inhibitor binds to and stabilizes the protein.[9]

Cell-Based Assays:

  • Cell Viability/Proliferation Assays: Cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are treated with increasing concentrations of the inhibitor. Cell viability is typically measured after 72 hours using assays such as the MTT or CellTiter-Glo assay, which quantify metabolic activity or ATP levels, respectively. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then determined.[5]

  • Target Engagement Assays: These assays confirm that the inhibitor binds to KRAS G12C within a cellular context. This can be done using techniques like the NanoBRET assay, where a luminescent tag on the KRAS protein and a fluorescent tracer are used to measure inhibitor binding through bioluminescence resonance energy transfer.[9]

  • Downstream Signaling Pathway Analysis (Western Blotting): The effect of the inhibitor on the KRAS signaling pathway is assessed by measuring the phosphorylation levels of downstream effector proteins like ERK. KRAS G12C mutant cells are treated with the inhibitor for a defined period, after which cell lysates are prepared and subjected to Western blotting using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A reduction in the p-ERK/total ERK ratio indicates inhibition of the pathway.[11]

In Vivo Models:

  • Xenograft Models: Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for p-ERK).[10][12][13][14][15]

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Biochemical Biochemical Assays (Potency, Binding) Cellular Cell-Based Assays (Viability, Target Engagement) Biochemical->Cellular InVivo In Vivo Models (Xenografts) Cellular->InVivo Phase1 Phase 1 (Safety, Dosing) InVivo->Phase1 Promising Candidate Phase2 Phase 2 (Efficacy, ORR) Phase1->Phase2 Phase3 Phase 3 (Head-to-Head Comparison) Phase2->Phase3 Approval Approval Phase3->Approval

Drug Development Workflow for KRAS Inhibitors

Conclusion

Adagrasib and its analogues, sotorasib and divarasib, represent a significant advancement in the treatment of KRAS G12C-mutated cancers. While all three compounds share a common mechanism of action, there are emerging differences in their preclinical potency and clinical efficacy. Divarasib has shown particularly promising early results with a higher objective response rate and longer duration of response and progression-free survival in early-phase trials.[7] Head-to-head phase 3 clinical trials are currently underway to definitively compare the efficacy and safety of these agents.[8][16][17][18][19] The data from these trials will be crucial for optimizing treatment strategies for patients with KRAS G12C-mutated tumors. Further research into resistance mechanisms and the development of next-generation inhibitors will continue to shape the therapeutic landscape for this challenging patient population.

References

A Comparative Guide to the Synthesis of Enantiomerically Pure 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic route for enantiomerically pure 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one and a validated synthesis of a structurally related isomer, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one. The objective is to offer a framework for the development of a validated synthetic pathway to the target compound by examining a known, successful synthesis of a similar molecule.

Introduction

The pyrido-azepinone scaffold is a key structural motif in a variety of biologically active compounds. The synthesis of enantiomerically pure derivatives of this class of compounds is of significant interest for the development of novel therapeutics. This guide outlines a proposed, plausible synthetic route to obtain enantiomerically pure this compound and compares it with an established synthesis of a related isomer. The comparison focuses on key metrics such as the number of steps, potential yields, and the complexity of the required chemical transformations.

Proposed Synthetic Route: Enantiomerically Pure this compound

A plausible and efficient method for the asymmetric synthesis of the target molecule is proposed to proceed via an asymmetric hydrogenation of a key enamide intermediate. This approach is a well-established and reliable method for the synthesis of chiral amines.[1][2][3] The synthesis of the core heterocyclic structure can be envisioned through a radical cyclization, a method that has been successfully employed for similar structures.

Data Presentation: Proposed Synthesis
StepTransformationKey Reagents & ConditionsExpected YieldProduct
1Radical Cyclization2,6-dichloropyridine derivative, AIBN, Bu3SnH60-70%Racemic this compound
2DehydrogenationPd/C, high temperature80-90%Enamide precursor
3Asymmetric HydrogenationChiral Rh or Ru catalyst, H2>95%Enantiomerically pure target molecule
4PurificationChiral HPLC>99% eeFinal Product

Alternative Synthetic Route: 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one

A validated synthetic route for the structural isomer, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one, has been reported in the literature and serves as a valuable benchmark for our proposed synthesis.[4] This multi-step synthesis involves the construction of the core structure followed by functionalization.

Data Presentation: Validated Alternative Synthesis
StepTransformationKey Reagents & ConditionsReported YieldProduct
1Amidation4-(chloromethyl)picolinoyl chloride, amine85%N-substituted picolinamide
2CyclizationNaH, DMF70%Dihydro-2,6-naphthyridin-1(2H)-one
3Ring ExpansionLawesson's reagent, then Raney Nickel55%Tetrahydro-5H-pyrido[4,3-c]azepin-5-one
4FunctionalizationVarious electrophilesVariableSubstituted final products

Experimental Protocols

Projected Experimental Protocol for Enantiomerically Pure this compound

Step 1: Synthesis of Racemic this compound A solution of the appropriate 2,6-dichloropyridine precursor in toluene is heated to reflux with AIBN and tributyltin hydride. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Synthesis of the Enamide Precursor The racemic product from Step 1 is dehydrogenated using a palladium on carbon catalyst at high temperature in a suitable solvent like xylene. The reaction progress is monitored by GC-MS. The catalyst is filtered off, and the solvent is evaporated to yield the enamide precursor.

Step 3: Asymmetric Hydrogenation The enamide precursor is dissolved in a degassed solvent (e.g., methanol or dichloromethane) in a high-pressure reactor. A chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand) is added, and the mixture is hydrogenated under a hydrogen atmosphere. The reaction is monitored by HPLC to determine conversion and enantiomeric excess.

Step 4: Purification The final product is purified by chiral HPLC to afford the enantiomerically pure this compound.

Validated Experimental Protocol for 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one

(Adapted from Bioorg. Med. Chem. 2018, 26, 12, 3559-3572) [4]

Step 1: Synthesis of N-substituted picolinamide To a solution of the starting amine in dichloromethane is added 4-(chloromethyl)picolinoyl chloride at 0 °C. The reaction is stirred for 2 hours at room temperature. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated to give the crude product, which is purified by column chromatography.

Step 2: Synthesis of Dihydro-2,6-naphthyridin-1(2H)-one The N-substituted picolinamide is dissolved in DMF, and sodium hydride is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

Step 3: Synthesis of Tetrahydro-5H-pyrido[4,3-c]azepin-5-one A mixture of the dihydro-2,6-naphthyridin-1(2H)-one and Lawesson's reagent in toluene is refluxed for 4 hours. The solvent is removed, and the residue is dissolved in ethanol. Raney nickel is added, and the mixture is stirred under a hydrogen atmosphere for 16 hours. The catalyst is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.

Visualizations

Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of Enantiomerically Pure this compound A 2,6-Dichloropyridine Derivative B Racemic Pyridoazepinone A->B Radical Cyclization (AIBN, Bu3SnH) C Enamide Precursor B->C Dehydrogenation (Pd/C) D Enantiomerically Pure Product C->D Asymmetric Hydrogenation (Chiral Rh/Ru Catalyst, H2)

Caption: Proposed synthetic route for the target molecule.

Validated Alternative Synthetic Pathway

G cluster_1 Validated Synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one X 4-(Chloromethyl)picolinoyl chloride + Amine Y N-substituted picolinamide X->Y Amidation Z Dihydro-naphthyridinone Y->Z Cyclization (NaH) W Tetrahydro-pyridoazepinone Z->W Ring Expansion (Lawesson's, Raney Ni)

Caption: Validated synthesis of the alternative molecule.

Comparative Workflow

G cluster_proposed Proposed Route cluster_alternative Alternative Route start_prop Starting Materials step1_prop Radical Cyclization start_prop->step1_prop step2_prop Dehydrogenation step1_prop->step2_prop step3_prop Asymmetric Hydrogenation step2_prop->step3_prop end_prop Enantiomerically Pure Product step3_prop->end_prop start_alt Starting Materials step1_alt Amidation & Cyclization start_alt->step1_alt step2_alt Ring Expansion step1_alt->step2_alt step3_alt Chiral Resolution (if needed) step2_alt->step3_alt end_alt Racemic/Resolved Product step3_alt->end_alt

Caption: Comparison of the synthetic workflows.

Conclusion

The proposed synthetic route for enantiomerically pure this compound offers a potentially more direct approach to establishing the desired stereochemistry through asymmetric hydrogenation, a highly efficient and well-understood transformation. In contrast, the validated synthesis of the isomeric 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one involves a longer sequence and would likely require a classical resolution step to obtain enantiomerically pure material, which can be less efficient.

The experimental validation of the proposed route would require screening of various chiral catalysts and reaction conditions for the asymmetric hydrogenation step to achieve high enantioselectivity. However, the comparison with the established synthesis of a related molecule provides confidence in the feasibility of the proposed chemical transformations. This guide serves as a valuable resource for researchers in the field, providing a clear and objective comparison to aid in the development of a robust and efficient synthesis for this important class of molecules.

References

assessing the selectivity of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one for CDK8 over other CDKs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative framework for assessing the selectivity of potential therapeutic compounds, focusing on Cyclin-Dependent Kinase 8 (CDK8). While direct inhibitory data for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one is not publicly available, this guide will utilize a structurally related compound, a pyrido[2,3-b][1][2]benzoxazepin-5(6H)-one derivative, as a case study to illustrate the principles of selectivity assessment against a panel of Cyclin-Dependent Kinases.

Comparative Selectivity of CDK Inhibitors

The following table summarizes the inhibitory activity (IC50) of a pyrido[2,3-b][1][2]benzoxazepin-5(6H)-one derivative and other known CDK inhibitors against CDK8 and a selection of other CDKs. This data highlights the varying degrees of potency and selectivity achieved with different chemical scaffolds.

CompoundScaffoldCDK8 IC50 (nM)CDK2 IC50 (nM)CDK9 IC50 (nM)Reference Compound(s) IC50 (nM)
Pyrido[2,3-b][1][2]benzoxazepin-5(6H)-one derivativePyrido-benzoxazepinone8.25>10,000>10,000N/A
Senexin A2,4-disubstituted pyrimidine65>10,000>10,000N/A
BI-1347Phenyl-pyridyl-amine1.4>10,000>10,000N/A
CCT2519213,4,5-trisubstituted-2-aminopyridine3>1,000130N/A
MSC2530818Pyrazolopyridine10N/AN/AN/A

Note: Data for the pyrido[2,3-b][1][2]benzoxazepin-5(6H)-one derivative is based on a specific analog reported in the literature. N/A indicates that data was not available in the cited sources.

Experimental Protocols for Kinase Selectivity Profiling

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following are standard methodologies employed in the field.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Purified recombinant human CDK enzymes (e.g., CDK8/CycC, CDK2/CycE, CDK9/CycT1).

  • Kinase-specific peptide substrate.

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for alternative detection methods.

  • Test compound (e.g., this compound).

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Kinase reaction plates (e.g., 96-well or 384-well).

  • Phosphor-imager or luminescence/fluorescence plate reader.

Procedure:

  • A dilution series of the test compound is prepared in the assay buffer.

  • The purified kinase and its corresponding peptide substrate are added to the wells of the reaction plate.

  • The test compound dilutions are added to the wells and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by the addition of a stop solution (e.g., EDTA or phosphoric acid).

  • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter membrane and measuring with a phosphor-imager. For non-radiometric assays, methods like luminescence-based ATP detection (measuring ATP consumption) or fluorescence polarization can be used.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

Diagrams are essential tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical workflow for assessing kinase inhibitor selectivity and the CDK8 signaling pathway.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays primary_screen Primary Kinase Screen (Single Concentration) dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active Hits selectivity_panel Broad Kinase Selectivity Panel dose_response->selectivity_panel Potent Hits target_engagement Target Engagement Assay (e.g., NanoBRET, CETSA) selectivity_panel->target_engagement Selective Hits downstream_signaling Downstream Signaling Assay (e.g., Western Blot for p-STAT1) target_engagement->downstream_signaling cell_viability Cell Viability/Proliferation Assay downstream_signaling->cell_viability

Figure 1: Experimental workflow for assessing kinase inhibitor selectivity.

CDK8_Signaling_Pathway cluster_mediator Mediator Complex cluster_transcription Transcription Regulation CDK8 CDK8 CycC Cyclin C CDK8->CycC MED12 MED12 CDK8->MED12 MED13 MED13 CDK8->MED13 STAT1 STAT1 CDK8->STAT1 pSTAT1 p-STAT1 (Ser727) STAT1->pSTAT1 Phosphorylation RNAPII RNA Pol II pSTAT1->RNAPII Recruitment & Activation Gene_Expression Target Gene Expression RNAPII->Gene_Expression Transcription

Figure 2: Simplified CDK8 signaling pathway illustrating STAT1 phosphorylation.

References

Comparative Guide to Peer-Reviewed Methods for Purity Analysis of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of established, peer-reviewed analytical methods for determining the purity of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. The methodologies discussed—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are widely accepted in the pharmaceutical and chemical research fields for their accuracy, precision, and robustness. This document is intended for researchers, scientists, and drug development professionals requiring reliable analytical protocols and comparative performance data.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of HPLC and qNMR for the purity analysis of heterocyclic compounds, providing a basis for selecting the most appropriate method for a given application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Quantification based on the direct relationship between the integrated NMR signal intensity and the number of protons contributing to that signal.
Primary Use Routine quality control, separation of complex mixtures, and determination of relative purity.Absolute purity determination, structural confirmation of impurities, and certification of reference materials.
Sample Throughput HighModerate
Linearity Range 16.2 - 32,400 ng/mL (for a related pyrido[b]indole)[1]Typically wide, dependent on analyte solubility.
Precision (RSD%) Intra-day: 0.86 - 13.39%; Inter-day: 0.86 - 13.39% (for a related pyrido[b]indole)[1]< 1% for validated methods.
Accuracy (RE%) -8.50 to 13.92% (for a related pyrido[b]indole)[1]High, often considered a primary ratio method.
LOD/LOQ LOQ: 16.2 ng/mL (for a related pyrido[b]indole)[1]Dependent on magnetic field strength and number of scans, typically in the µg range.
Strengths High sensitivity, excellent for resolving structurally similar impurities.Non-destructive, requires no analyte-specific reference standard for quantification, provides structural information.[2]
Limitations Requires a reference standard for each impurity to be quantified, potential for co-elution.Lower sensitivity than HPLC, may be challenging for complex mixtures with overlapping signals.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the purity analysis of this compound, based on established methods for similar heterocyclic compounds.[1][3][4]

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for pH adjustment)

  • Reference standard of this compound

  • Sample of this compound for analysis

b. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a sample solution of the test article at a concentration of 1 mg/mL in the same solvent.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

d. Data Analysis:

  • Inject the reference standard and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.[2][5]

a. Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Sample of this compound for analysis

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

  • Experiment: 1D ¹H NMR

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 to 16, depending on the sample concentration.

  • Acquisition Time: Sufficient to resolve the peaks of interest.

d. Data Analysis:

  • Process the ¹H NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Select a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Integrate the selected signals accurately.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Solvent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on Column D->E F UV Detection E->F G Generate Chromatogram F->G H Integrate Peaks G->H I Calculate Purity H->I

Caption: Workflow for purity analysis by HPLC.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Accurately Weigh Sample & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E Ensure Full Relaxation (Long d1) D->E F Process Spectrum G Integrate Analyte & Standard Signals F->G H Calculate Absolute Purity G->H

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. As no specific safety data sheet (SDS) is readily available for this compound, the following guidelines are based on best practices for handling heterocyclic amines and other potentially hazardous pharmaceutical compounds.

I. Hazard Assessment and Classification

Due to its chemical structure—a heterocyclic amine and a ketone—this compound should be handled as a potentially hazardous substance.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Some indicators that a pharmaceutical may be hazardous include terms like carcinogen, toxic, flammable, or corrosive on the SDS.[2]

Inferred Potential Hazards:

  • Toxicity: Many heterocyclic amines can be toxic.[1]

  • Irritant: May cause skin and eye irritation upon contact.

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water.[3][4]

II. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area or fume hood

III. Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

IncidentProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Small Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with soap and water.
Large Spill Evacuate the area and contact your institution's EHS department immediately.

IV. Disposal Procedures

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5][6][7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), in a designated, leak-proof, and chemically compatible container.[5][7]

    • The container must have a secure screw-top cap and be kept closed except when adding waste.[5][6][7]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[7]

    • Ensure the storage area is secure and away from incompatible materials.[5] Use secondary containment to prevent spills from reaching drains.[5]

  • Disposal Request:

    • Once the waste container is full or has been in storage for a designated period (check with your institution's EHS guidelines), submit a hazardous waste pickup request to your EHS department or a certified hazardous waste disposal contractor.[5][8][9]

Disposal of Empty Containers:

  • Empty containers that held this compound must also be disposed of as hazardous waste unless triple-rinsed.[6]

  • The first rinseate must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal, but confirm with your EHS department.

  • After proper rinsing, deface or remove the original label before disposing of the container in the appropriate recycling or trash receptacle.[6][8]

V. Experimental Workflow and Disposal Logic

The following diagrams illustrate the decision-making process for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway start Start: Obtain This compound weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve empty_container Empty Stock Container weigh->empty_container reaction Perform Experiment dissolve->reaction contaminated_materials Contaminated Materials (Gloves, Pipette Tips, etc.) reaction->contaminated_materials excess_solution Excess Solution reaction->excess_solution collect_waste Collect in Labeled Hazardous Waste Container contaminated_materials->collect_waste excess_solution->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_waste->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup dispose_container Dispose of Rinsed Container triple_rinse->dispose_container collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse collect_rinse->collect_waste start Waste Generated: This compound is_sewer Sewer Disposal? start->is_sewer no_sewer NO is_sewer->no_sewer Prohibited is_trash Regular Trash? no_trash NO is_trash->no_trash Prohibited hazardous_waste Treat as Hazardous Waste no_sewer->is_trash no_trash->hazardous_waste

References

Personal protective equipment for handling 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally related compounds and general best practices for handling novel chemical entities in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on personal protective equipment (PPE), operational protocols, and disposal to ensure the safety of laboratory personnel.

I. Hazard Assessment of Related Compounds

Based on the available information for structurally similar compounds, this compound should be handled as a potentially hazardous substance. Related pyridoxine and oxazine compounds are known to cause skin and eye irritation.[1][2] Some are harmful if swallowed.[2] Therefore, appropriate precautions must be taken to minimize exposure.

II. Personal Protective Equipment (PPE) Recommendations

A comprehensive PPE plan is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatNot generally required if handled in a certified chemical fume hood
Chemical synthesis and reactions Chemical splash goggles or a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant laboratory coat or apronRequired if there is a risk of inhalation or if work is not performed in a fume hood
Handling large quantities or potential for aerosolization Face shield and chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or gownHalf-mask or full-face respirator with appropriate cartridges
Spill cleanup Face shield and chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or gown and boot coversHalf-mask or full-face respirator with appropriate cartridges

III. Experimental Protocols

A. Donning and Doffing of Personal Protective Equipment

Proper donning and doffing procedures are essential to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Lab Coat: Put on a laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a seal check for any respirator.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don a second pair of gloves, extending the cuffs over the sleeves.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown/Lab Coat: Unfasten the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye and face protection by handling the earpieces or strap.

  • Respiratory Protection (if required): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

B. Disposal Plan

All disposable PPE and materials that have come into contact with this compound should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable labware should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Follow all local and institutional regulations for hazardous waste disposal.

IV. Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on a risk assessment of the planned experimental procedure.

PPE_Selection_Workflow start Start: Plan Experiment risk_assessment Conduct Risk Assessment (Quantity, Physical Form, Procedure) start->risk_assessment aerosol_risk Potential for Aerosolization? risk_assessment->aerosol_risk small_scale Small Scale Handling (e.g., weighing, solution prep) aerosol_risk->small_scale No large_scale Large Scale or High Energy (e.g., synthesis, sonication) aerosol_risk->large_scale Yes fume_hood Work in Fume Hood? small_scale->fume_hood ppe_level_3 Maximum PPE: - Face Shield & Goggles - Chemical Resistant Gown - Heavy-Duty Gloves - Respirator large_scale->ppe_level_3 spill_potential Significant Spill Potential? spill_potential->ppe_level_3 Yes end Proceed with Experiment spill_potential->end No ppe_level_1 Standard PPE: - Safety Glasses - Lab Coat - Single Gloves ppe_level_1->end ppe_level_2 Enhanced PPE: - Chemical Goggles - Lab Coat - Double Gloves ppe_level_2->spill_potential ppe_level_3->end fume_hood->ppe_level_1 Yes fume_hood->ppe_level_2 No

Caption: PPE Selection Workflow based on Risk Assessment.

References

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6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
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6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.